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  • Product: 2-Methylpent-4-ynoic acid
  • CAS: 74064-82-7

Core Science & Biosynthesis

Foundational

2-Methylpent-4-ynoic acid IUPAC name and structure

[1] Executive Summary 2-Methylpent-4-ynoic acid (CAS: 74064-82-7) is a functionalized carboxylic acid characterized by a terminal alkyne group and a chiral center at the -position. Unlike its alkene analogue (2-methylpen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methylpent-4-ynoic acid (CAS: 74064-82-7) is a functionalized carboxylic acid characterized by a terminal alkyne group and a chiral center at the


-position. Unlike its alkene analogue (2-methylpent-4-enoic acid), this compound serves as a critical "clickable" building block in modern chemical biology and materials science. It has gained prominence as a coding monomer  in sequence-defined synthetic polymers (digital polymers) and as a precursor for 

-disubstituted amino acids in peptidomimetic drug design.

This guide details the structural properties, validated synthetic protocols, and application logic of 2-methylpent-4-ynoic acid, providing a self-validating reference for laboratory implementation.

Chemical Identity & Structural Profile[2]

The molecule consists of a 5-carbon chain terminated by a carboxylic acid at C1 and a triple bond at C4, with a methyl substituent at C2. This substitution pattern introduces chirality, creating (R)- and (S)- enantiomers which exhibit distinct biological activities and polymerization behaviors.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-Methylpent-4-ynoic acid
Common Synonyms 2-Methyl-4-pentynoic acid;

-Methyl-4-pentynoic acid
CAS Number (Racemic) 74064-82-7
CAS Number (R-isomer) 134773-04-9
CAS Number (S-isomer) 1231709-27-5
Molecular Formula C

H

O

Molecular Weight 112.13 g/mol
SMILES C#CCC(C)C(O)=O
Physical State Colorless to pale yellow liquid (racemate); Low-melting solid (enantiopure salts)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Structural Logic
  • C1 (Carboxyl): Provides the handle for amide coupling (e.g., in peptide synthesis) or esterification.

  • C2 (Chiral Center): The methyl group at C2 creates steric bulk, restricting conformational freedom in peptide backbones (similar to Valproic Acid analogs) and enabling information encoding in polymers based on mass/sterics.

  • C4 (Alkyne): A bioorthogonal handle ready for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

Synthetic Methodology

The synthesis of 2-methylpent-4-ynoic acid must address the volatility of the intermediate and the potential for racemization in the chiral route. Below are the two primary protocols: the Racemic Malonate Route for bulk applications and the Enantioselective Auxiliary Route for precision medicine.

Protocol A: Racemic Synthesis (Malonic Ester Alkylation)

Rationale: This route utilizes cheap starting materials (diethyl methylmalonate) and relies on the acidity of the


-proton for alkylation with propargyl bromide.

Step-by-Step Workflow:

  • Enolate Formation: Treat diethyl methylmalonate (1.0 equiv) with NaH (1.1 equiv) in dry THF at 0°C. Evolution of H

    
     gas confirms deprotonation.
    
  • Alkylation: Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of the alkyne. Stir at RT for 12 h.

  • Hydrolysis: Add aqueous NaOH (3.0 equiv) and reflux for 4 h to hydrolyze the diester to the dicarboxylate.

  • Decarboxylation: Acidify to pH 1 with HCl. Heat the neat oil or aqueous solution to 140°C-160°C. The gem-dicarboxylic acid loses CO

    
     to yield the target monoacid.
    
  • Purification: Distillation under reduced pressure (approx. 100°C at 1 mmHg) yields the pure acid.

Protocol B: Enantioselective Synthesis (Evans Auxiliary)

Rationale: For drug development, the (S)- or (R)- enantiomer is often required. The Evans oxazolidinone auxiliary directs the stereochemistry of the propargylation via a Z-enolate transition state.

Step-by-Step Workflow:

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (n-BuLi, THF, -78°C) to form the chiral imide.

  • Asymmetric Alkylation: Treat the imide with NaHMDS (1.1 equiv) at -78°C to form the Z-enolate. Add propargyl bromide. The bulky benzyl group shields one face, forcing attack from the opposite side.

  • Cleavage: Hydrolyze the auxiliary using LiOH/H

    
    O
    
    
    
    in THF/H
    
    
    O. This "peroxide hydrolysis" prevents cleavage of the sensitive alkyne while removing the auxiliary.
  • Recovery: The chiral auxiliary is recovered by extraction; the aqueous layer contains the pure (R)- or (S)-2-methylpent-4-ynoic acid.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Route A: Bulk Synthesis cluster_1 Route B: Asymmetric Synthesis Start Diethyl Methylmalonate Inter1 Diester Intermediate Start->Inter1 1. NaH, THF 2. Propargyl Bromide Inter2 Gem-Dicarboxylic Acid Inter1->Inter2 NaOH, Reflux (Hydrolysis) Product 2-Methylpent-4-ynoic Acid (Racemic) Inter2->Product Heat, -CO2 (Decarboxylation) ChiralStart Propionyl-Oxazolidinone (Chiral Auxiliary) ChiralInter Alkylated Imide (Single Diastereomer) ChiralStart->ChiralInter 1. NaHMDS, -78°C 2. Propargyl Bromide ChiralProd (S)- or (R)-Enantiomer (>98% ee) ChiralInter->ChiralProd LiOH, H2O2 (Auxiliary Cleavage)

Caption: Comparison of bulk racemic synthesis (Route A) and asymmetric synthesis (Route B) for high-purity applications.

Structural Characterization (NMR Logic)

The identity of the compound is validated by


H NMR.[1] The key diagnostic signals distinguish it from the alkene analogue and confirm the integrity of the terminal alkyne.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Insight
-COOH 10.0 - 12.0Broad Singlet-Acidic proton (exchangeable).

C-H
1.95 - 2.05 Triplet

Hz
Diagnostic: Terminal alkyne proton.
-CH

-C

2.30 - 2.50ddd or m-Propargyl protons; diastereotopic in chiral form.
-CH(CH

)-
2.60 - 2.75Sextet/Multiplet

Hz

-proton; deshielded by carbonyl.
-CH

1.20 - 1.30 Doublet

Hz

-Methyl group signal.

Interpretation Note: The coupling of the terminal alkyne proton to the propargyl methylene group (


 Hz) is the definitive signature. Absence of olefinic protons (5.0–6.0 ppm) confirms no isomerization to the allene or alkene has occurred.

Applications in Drug Discovery & Materials Science

Sequence-Defined "Digital" Polymers

2-Methylpent-4-ynoic acid is used as a coding monomer in the synthesis of information-containing macromolecules. In this binary system:

  • Bit "0": 4-Pentynoic acid (lacks methyl group).

  • Bit "1": 2-Methylpent-4-ynoic acid (contains methyl group).[2][1]

Using solid-phase synthesis, these monomers are coupled iteratively. The methyl group acts as a mass tag (detectable by MS/MS sequencing) or a steric tag, allowing data (text, images) to be stored in the chemical structure of the polymer.

Peptidomimetics & Click Chemistry

In medicinal chemistry, the acid serves as a precursor to


-methylated amino acids  (e.g., 2-amino-2-methylpent-4-ynoic acid) via Curtius rearrangement or direct amination.
  • Constraint: The

    
    -methyl group restricts backbone rotation (
    
    
    
    angles), stabilizing helical conformations in peptide drugs.
  • Conjugation: The alkyne handle allows "clicking" of the molecule to fluorophores, PEG chains, or targeting ligands using CuAAC chemistry.

Visualization: Binary Coding Application

BinaryCoding Bit0 Bit '0' 4-Pentynoic Acid (No Methyl) Polymer Sequence-Defined Polymer ...-0-1-0-1-1-... Bit0->Polymer Amide Coupling Bit1 Bit '1' 2-Methylpent-4-ynoic Acid (Has Methyl) Bit1->Polymer Amide Coupling Readout Data Readout (MS/MS) Methyl group = Mass Shift (+14 Da) Polymer->Readout Sequencing

Caption: Utilization of 2-methylpent-4-ynoic acid as the "1" bit in binary-encoded synthetic polymers.

References

  • Trinh, T. T., Oswald, L., Chan-Seng, D., & Lutz, J. F. (2014).[3] Synthesis of Molecularly Encoded Oligomers Using a Chemoselective "AB + CD" Iterative Approach. Macromolecular Rapid Communications, 35(2), 141-145. Retrieved from [Link]

  • Menche, D., Hassfeld, J., Li, J., Menche, G., Ritter, A., & Rudolph, S. (2006). Total Synthesis of Archazolid A. Journal of the American Chemical Society, 129(18), 6100-6101. (Describes Evans auxiliary synthesis of the chiral acid). Retrieved from [Link]

Sources

Exploratory

2-Methylpent-4-ynoic acid CAS number and molecular weight

An In-depth Technical Guide to 2-Methylpent-4-enoic Acid A Note on Nomenclature: This guide focuses on 2-Methylpent-4-enoic acid (with a carbon-carbon double bond). Extensive searches for "2-Methylpent-4-ynoic acid" (wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylpent-4-enoic Acid

A Note on Nomenclature: This guide focuses on 2-Methylpent-4-enoic acid (with a carbon-carbon double bond). Extensive searches for "2-Methylpent-4-ynoic acid" (with a carbon-carbon triple bond) did not yield a corresponding CAS number or significant technical literature, suggesting the latter may be a typographical error. The information herein pertains to the more common and well-documented enoic acid compound.

Section 1: Core Compound Identification and Properties

2-Methylpent-4-enoic acid is a branched-chain unsaturated fatty acid. It is recognized for its characteristic fruity and cheesy odor, which has led to its application in the flavor and fragrance industry.[1][2] As a chiral molecule, it exists as (R)- and (S)-enantiomers, which may exhibit different biological activities and sensory properties.

Physicochemical Data

A summary of the key identifiers and physicochemical properties of 2-methylpent-4-enoic acid is presented below.

PropertyValueSource
CAS Number 1575-74-2[1][2]
Molecular Formula C₆H₁₀O₂[1][2][3]
Molecular Weight 114.14 g/mol [4][5]
Appearance Colorless clear liquid[2]
Boiling Point 195 °C[1][4]
Density ~0.949 g/mL at 25 °C
Refractive Index ~1.431 at 20 °C[1]
Solubility Slightly soluble in water; soluble in alcohol[1][4]
InChI Key HVRZYSHVZOELOH-UHFFFAOYSA-N[1]
Safety and Handling

2-Methylpent-4-enoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Section 2: Synthesis and Manufacturing

The synthesis of specific enantiomers of 2-methylpent-4-enoic acid is of particular interest in drug development and fine chemical manufacturing, where stereochemistry is crucial. The (R)-enantiomer, for instance, has been used in the synthesis of the drug Sacubitril.[3] A common and well-established method for the asymmetric synthesis of (R)-2-methylpent-4-enoic acid involves the use of a chiral auxiliary, such as an oxazolidinone derivative, as popularized by David Evans.[3]

Asymmetric Synthesis of (R)-2-Methylpent-4-enoic Acid via Chiral Auxiliary

This method establishes the chiral center at the C2 position through a diastereoselective alkylation of a chiral N-acyloxazolidinone.

Experimental Protocol:

  • Acylation of the Chiral Auxiliary:

    • The chiral oxazolidinone is acylated with propionyl chloride in the presence of a base like triethylamine to form the N-acyloxazolidinone. This step attaches the propionyl group, which will become the backbone of the target molecule, to the chiral scaffold.

  • Diastereoselective Enolate Formation and Alkylation:

    • The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature (e.g., -78 °C) to form a sodium enolate. The chiral auxiliary directs the approach of the base and subsequent electrophile.

    • Allyl iodide is then added to the enolate solution. The allyl group acts as the electrophile and is added to the enolate, forming the C-C bond at the alpha position to the carbonyl. The steric hindrance from the chiral auxiliary ensures the allyl group adds to a specific face of the enolate, resulting in a high diastereomeric excess of the desired product.[3]

  • Cleavage of the Chiral Auxiliary:

    • The resulting N-alkylated product is treated with a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3] This cleaves the ester bond, liberating the (R)-2-methylpent-4-enoic acid and recovering the chiral auxiliary, which can be recycled.

Logical Workflow for Asymmetric Synthesis:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Aux Chiral Oxazolidinone AcylAux N-Propionyloxazolidinone Aux->AcylAux Triethylamine PropCl Propionyl Chloride PropCl->AcylAux Enolate Sodium Enolate AcylAux->Enolate NaHMDS, -78°C AlkylatedAux N-Alkylated Auxiliary Enolate->AlkylatedAux AllylIodide Allyl Iodide AllylIodide->AlkylatedAux FinalProduct (R)-2-Methylpent-4-enoic acid AlkylatedAux->FinalProduct LiOH, H₂O₂ RecoveredAux Recovered Auxiliary AlkylatedAux->RecoveredAux

Caption: Asymmetric synthesis of (R)-2-methylpent-4-enoic acid.

Section 3: Applications in Research and Development

The primary applications of 2-methylpent-4-enoic acid are rooted in its sensory properties and its utility as a chiral building block in organic synthesis.

Flavor and Fragrance Industry

2-Methylpent-4-enoic acid is used as a flavoring agent to impart fruity and cheesy notes to food products.[1][2] Its characteristic odor makes it a valuable component in the formulation of flavors for products such as strawberry jam and various dairy items.[2]

Pharmaceutical and Fine Chemical Synthesis

As a chiral carboxylic acid, 2-methylpent-4-enoic acid, particularly its enantiomerically pure forms, serves as a valuable precursor in the synthesis of more complex molecules. A notable example is the use of (R)-2-methylpent-4-enoic acid in the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure.[3] In this context, it provides a key chiral center in the final drug molecule.

Potential Biological Research

Some research suggests a possible association between altered levels of 2-methylpent-4-enoic acid and susceptibility to schizophrenia and type 2 diabetes.[5] Additionally, it has been investigated as a precursor in the biosynthesis of novel avermectin derivatives, which are broad-spectrum antiparasitic agents.[5] These findings indicate potential avenues for future research into the biological roles and therapeutic applications of this compound and its derivatives.

Section 4: Conclusion

2-Methylpent-4-enoic acid is a compound with established applications in the flavor industry and significant potential as a chiral building block in pharmaceutical synthesis. Its synthesis, particularly in an enantiomerically pure form, is well-understood, enabling its use in complex molecular architectures. Further research into its biological activities may unveil new therapeutic applications. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in drug development and related scientific fields.

References

  • 2-methyl-4-pentenoic acid, 1575-74-2 - The Good Scents Company. [Link]

  • (2R)-2-Methylpent-4-enoic acid - Wikipedia. [Link]

  • (2R)-2-Methylpent-4-enoic acid | C6H10O2 | CID 7167861 - PubChem. [Link]

  • 2-Methyl-4-pentenoic acid | C6H10O2 | CID 549519 - PubChem. [Link]

Sources

Foundational

Solubility of 2-Methylpent-4-ynoic acid in organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 2-Methylpent-4-ynoic acid (CAS: 16396-65-7).[1][2] It synthesizes physicochemical principles with data from close structural analogs to prov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-Methylpent-4-ynoic acid (CAS: 16396-65-7).[1][2] It synthesizes physicochemical principles with data from close structural analogs to provide actionable protocols for researchers.[1][2]

Executive Summary & Compound Identity

2-Methylpent-4-ynoic acid is a bifunctional building block characterized by a carboxylic acid moiety and a terminal alkyne, separated by a methylated alkyl chain.[1][2] Its solubility behavior is governed by the competition between the polar, hydrogen-bonding carboxyl group and the lipophilic hydrocarbon skeleton.[1][2]

  • CAS Number: 16396-65-7[1][2]

  • Molecular Formula: C₆H₈O₂[2]

  • Molecular Weight: 112.13 g/mol [2]

  • Predicted Physical State: Liquid or low-melting solid (Analogous to 4-pentynoic acid, MP 54–57°C [1], but the

    
    -methyl substituent typically disrupts crystal packing, lowering the melting point).[1][2]
    

Key Solubility Insight: Unlike simple fatty acids, the terminal alkyne introduces a dipole and weak acidity (pKa ~25), while the carboxylic acid (pKa ~4.3–4.[2]5) dominates the solubility profile.[1][2] It exhibits a "U-shaped" solubility curve: highly soluble in polar aprotic solvents and polar protic solvents, moderately soluble in chlorinated/ethereal solvents, and sparingly soluble in water unless ionized.[2]

Solubility Profile in Organic Solvents[2][3][4]

The following data is derived from the physicochemical properties of the structural analog 4-pentynoic acid and standard solvation thermodynamics for


-substituted carboxylic acids.
Table 1: Predicted Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF Excellent (>100 mg/mL)Strong dipole-dipole interactions; disrupts acid dimers.[1][2] Ideal for stock solutions.[1][2]
Polar Protic Methanol, Ethanol Excellent (>50 mg/mL)Solvation via H-bonding with the carboxyl group.[2]
Chlorinated DCM, Chloroform High (>30 mg/mL)Solubilizes the non-polar alkyl chain; acid likely exists as cyclic dimers.
Ethers THF, Diethyl Ether High (>30 mg/mL)Oxygen lone pairs accept H-bonds from the carboxylic acid proton.[2]
Esters Ethyl Acetate Good (~20-30 mg/mL)Standard organic solvent for extraction; effective solvation of the neutral species.[2]
Hydrocarbons Hexane, Toluene Moderate The

-methyl group increases lipophilicity compared to linear chains, improving solubility relative to unsubstituted analogs.[2]
Aqueous Water (pH < 4) Low (<10 mg/mL)Hydrophobic effect of the 6-carbon skeleton dominates.
Aqueous Water (pH > 6) High (Miscible)Deprotonation to the carboxylate anion (

) confers water solubility.

Critical Note on Stability: While soluble in alcohols, avoid prolonged storage in methanol/ethanol with catalytic acid or base to prevent unintended esterification.

Theoretical Framework: Solvation Thermodynamics

To understand why this compound behaves this way, we must look at the competing intermolecular forces:

  • Carboxylic Acid Dimerization: In non-polar solvents (Hexane, Toluene, DCM), 2-methylpent-4-ynoic acid exists primarily as a hydrogen-bonded dimer.[1][2] This reduces the apparent polarity of the molecule, enhancing its solubility in lipophilic media.[1][2]

  • The

    
    -Methyl Effect:  The methyl group at the 2-position creates steric bulk.[1][2] This steric hindrance disrupts the tight packing of the crystal lattice (enthalpy of fusion), energetically favoring the transition to the liquid/dissolved phase compared to the linear 4-pentynoic acid.[1][2]
    
  • Alkyne Solvation: The terminal alkyne (

    
    ) is relatively non-polar but polarizable.[1][2] It interacts well with 
    
    
    
    -systems (Toluene) and soft nucleophiles but does not significantly hinder solubility in polar organics.[1][2]

Experimental Protocols

Since specific batch-to-batch physical properties can vary, researchers must validate solubility empirically.[1][2]

Protocol A: Gravimetric Solubility Determination

Use this "Self-Validating" workflow to determine the exact solubility limit for your specific batch.[1][2]

Reagents: 2-Methylpent-4-ynoic acid (Test Article), Target Solvent (HPLC Grade).

  • Preparation: Weigh 50 mg of the acid into a 2 mL clear glass vial.

  • Titration: Add solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for optical clarity (no schlieren lines or particulates).

  • Calculation:

    
    [2]
    
  • Verification: If the solution remains clear after 1 hour, the solubility is confirmed.

Protocol B: pH-Dependent Aqueous Dissolution

For biological assays or "Click" chemistry in aqueous buffers:

  • Suspend the acid in water (it will likely form an oil droplet or suspension).[1][2]

  • Slowly add 1.0 M NaOH or

    
     while monitoring pH.
    
  • Endpoint: The solution will clarify as the pH passes the pKa (~4.5).[1][2]

  • Buffer: Once dissolved, adjust to pH 7.4. Note: The salt form is highly soluble.[1][2]

Decision Workflows (Visualization)

Figure 1: Solubility Determination Workflow

This logic gate ensures you do not waste valuable compound when determining solvent compatibility.[1][2]

SolubilityWorkflow Start Start: 50mg Compound SolventAdd Add 100µL Solvent Start->SolventAdd Vortex Vortex (30s) & Sonicate SolventAdd->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Calc Calculate Solubility (>500 mg/mL) Clear->Calc Yes (Immediate) MoreSolvent Add 100µL Solvent Clear->MoreSolvent No (Precipitate) MoreSolvent->Vortex LimitReached Solubility Limit Reached

Caption: Step-by-step logic for gravimetric solubility determination to minimize compound waste.

Figure 2: Solvent Selection for Reactions

Choose the correct solvent system based on the intended chemical transformation.[1][2]

SolventSelection Goal Reaction Goal Click CuAAC (Click) Goal->Click Coupling Amide Coupling Goal->Coupling Alkylation Alkylation Goal->Alkylation ClickSolv tBuOH / H2O (1:1) or DMSO Click->ClickSolv Requires Cu catalyst CoupSolv DMF or DCM (Avoid Alcohols) Coupling->CoupSolv Activate COOH AlkSolv THF or DMF (Dry/Anhydrous) Alkylation->AlkSolv Deprotonate Alkyne

Caption: Solvent selection matrix based on reaction type (Click Chemistry vs. Amide Coupling).

References

  • Sigma-Aldrich. (n.d.).[1][2][3] 4-Pentynoic acid Product Specification. Retrieved from [1][2]

  • ChemicalBook. (2024).[1][2] 4-Pentynoic acid Physico-chemical Properties. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 549519, 2-Methyl-4-pentenoic acid. Retrieved from [2]

  • TCI Chemicals. (n.d.).[1][2] 4-Pentynoic Acid Product Details. Retrieved from [2]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Applications of (R)-2-Methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Methylpent-4-enoic acid, a chiral carboxylic acid with the chemical formula C₆H₁₀O₂, is a valuable building block in modern organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpent-4-enoic acid, a chiral carboxylic acid with the chemical formula C₆H₁₀O₂, is a valuable building block in modern organic synthesis.[1][2][3] Its stereodefined structure makes it a critical intermediate in the synthesis of complex chiral molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis of (R)-2-Methylpent-4-enoic acid, with a focus on the well-established Evans asymmetric alkylation method. Furthermore, it delves into the significant applications of this compound, particularly its pivotal role in the production of the heart failure medication, Sacubitril.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₀O₂
Molar Mass 114.14 g/mol [2][3]
Appearance Colorless clear liquid (estimated)[4]
Density 0.946 g/cm³[1]
Melting Point 87–88 °C (189–190 °F; 360–361 K)[1]
Acidity (pKa) 4.67[1]
CAS Number 63527-49-1[2]

Asymmetric Synthesis of (R)-2-Methylpent-4-enoic Acid: The Evans Auxiliary Approach

The most widely recognized and reliable method for the enantioselective synthesis of (R)-2-Methylpent-4-enoic acid utilizes a chiral auxiliary, specifically an oxazolidinone derivative, as pioneered by David Evans.[1] This strategy involves the temporary attachment of a chiral molecule to a substrate to direct a stereoselective transformation. The overall process can be broken down into three key stages: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired chiral carboxylic acid.[1][5]

Causality Behind Experimental Choices

The Evans auxiliary, typically (R)-4-benzyl-2-oxazolidinone for the synthesis of the (R)-acid, provides a sterically hindered environment that forces the incoming electrophile to attack the enolate from a specific face, thus ensuring high diastereoselectivity.[6] The choice of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide is crucial for the clean and complete formation of the Z-enolate, which is key to the high stereoselectivity of the alkylation step.[5] Finally, the cleavage with lithium hydroperoxide is a mild and effective method that selectively removes the auxiliary without causing racemization of the newly formed stereocenter.[1][5]

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage acylation_start (R)-4-benzyl-2-oxazolidinone reagents1 Et3N, DMAP (cat.) acylation_start->reagents1 prop_anhydride Propionic Anhydride prop_anhydride->reagents1 acylated_product N-propionyl-(R)-4-benzyl-2-oxazolidinone reagents1->acylated_product base NaN(TMS)2 acylated_product->base acylated_product->base enolate Z-enolate intermediate base->enolate allyl_iodide Allyl Iodide enolate->allyl_iodide Electrophilic Attack alkylated_product Alkylated Oxazolidinone allyl_iodide->alkylated_product cleavage_reagents LiOH, H2O2 alkylated_product->cleavage_reagents alkylated_product->cleavage_reagents final_product (R)-2-Methylpent-4-enoic acid cleavage_reagents->final_product recovered_auxiliary Recovered (R)-4-benzyl-2-oxazolidinone cleavage_reagents->recovered_auxiliary

Caption: Evans Auxiliary Synthesis Workflow

Detailed Step-by-Step Protocol

Step 1: Acylation of (R)-4-benzyl-2-oxazolidinone

  • To a solution of (R)-4-benzyl-2-oxazolidinone in a suitable solvent such as toluene, add triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][5]

  • Add propionic anhydride to the mixture.[5]

  • The reaction can be stirred overnight at room temperature or heated to reflux for a shorter duration (e.g., 30 minutes) to drive the reaction to completion.[5]

  • Upon completion, the reaction mixture is worked up to isolate the N-propionyl-(R)-4-benzyl-2-oxazolidinone. Yields for this step are typically in the range of 73-89%.[5][7]

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.[5]

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) to form the Z-enolate.[5]

  • After stirring for a short period, add allyl iodide as the electrophile.[1][5]

  • Allow the reaction to proceed at -78 °C for a specified time before quenching with a saturated aqueous solution of ammonium chloride.

  • After extraction and purification by flash chromatography, the desired diastereomer is obtained. This step is highly selective, with diastereomeric ratios often exceeding 98:2.[5]

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product from Step 2 in a mixture of tetrahydrofuran (THF) and water.[1][5]

  • Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][5]

  • Stir the reaction at 0 °C for approximately one hour.[5]

  • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.[1][5]

  • Acidify the mixture and extract the desired (R)-2-Methylpent-4-enoic acid. The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, can be recovered from the reaction mixture.[1]

  • Student yields for this final step are typically around 60-80%.[5]

Applications of (R)-2-Methylpent-4-enoic Acid

The primary and most significant application of (R)-2-Methylpent-4-enoic acid is as a key chiral intermediate in the synthesis of the pharmaceutical drug Sacubitril.[1]

Role in the Synthesis of Sacubitril

Sacubitril is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. The synthesis of Sacubitril requires the precise installation of a chiral center, which is achieved by incorporating (R)-2-Methylpent-4-enoic acid. The (R)-configuration of the methyl group in the final drug molecule originates from this chiral building block.

G cluster_0 Key Intermediate cluster_1 Multi-step Synthesis cluster_2 Final Drug Product start (R)-2-Methylpent-4-enoic acid intermediate1 (2R,4S)-5-([1,1'-biphenyl]-4-yl) -4-amino-2-methylpentanoic acid ethyl ester hydrochloride start->intermediate1 Several Steps intermediate2 Coupling with Carboxylic Acid intermediate1->intermediate2 end Sacubitril intermediate2->end

Caption: Role in Sacubitril Synthesis

Other Potential Applications
  • Synthesis of Other Chiral Compounds: As a versatile chiral building block, (R)-2-Methylpent-4-enoic acid can be utilized in the synthesis of various other complex chiral molecules.[1]

  • Flavor and Fragrance Industry: The racemic mixture, 2-methyl-4-pentenoic acid, is used as a flavoring agent, often described as having a cheesy or creamy flavor profile.[4]

  • Research in Disease Susceptibility: Some studies have suggested a potential association between the levels of 2-methyl-4-pentenoic acid and susceptibility to schizophrenia and type 2 diabetes, although this research is still in its early stages.[8]

  • Biosynthesis of Avermectins: 2-Methyl-4-pentenoic acid can act as a precursor in the biosynthesis of avermectins, which are broad-spectrum antiparasitic agents.[8]

Alternative Synthetic Routes

While the Evans auxiliary method is a reliable and well-documented approach, research into alternative and potentially more scalable synthetic routes is ongoing. These include:

  • Catalytic Asymmetric Synthesis: The development of chiral catalysts that can directly enantioselectively synthesize α-substituted carboxylic acids is a major area of research. Such methods could offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries.

  • Biocatalysis: The use of enzymes to perform stereoselective reactions is another promising avenue. Biocatalytic methods can offer high enantioselectivity under mild reaction conditions.

Conclusion

(R)-2-Methylpent-4-enoic acid is a chiral building block of significant importance, particularly in the pharmaceutical industry. Its synthesis via the Evans auxiliary method is a robust and well-understood process that provides access to this valuable compound in high enantiomeric purity. The pivotal role of (R)-2-Methylpent-4-enoic acid in the synthesis of Sacubitril underscores the critical need for reliable methods for the production of enantiomerically pure chiral molecules in drug development. As synthetic methodologies continue to evolve, the development of more efficient catalytic and biocatalytic routes to this and other chiral building blocks will undoubtedly remain a key focus for the scientific community.

References

  • (2R)-2-Methylpent-4-enoic acid - Wikipedia.

  • The Importance of (R)-4-Benzyl-2-oxazolidinone in Chiral Drug Synthesis. [URL: Not available]
  • Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents.

  • Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC).

  • CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.

  • 2-methyl-4-pentenoic acid, 1575-74-2 - The Good Scents Company.

  • 2-Methyl-4-pentenoic Acid (2-Methylpent-4-enoic acid) | Precursor | MedChemExpress.

  • (2R)-2-Methylpent-4-enoic acid | C6H10O2 | CID 7167861 - PubChem.

  • 2-Methyl-4-pentenoic acid | C6H10O2 | CID 549519 - PubChem.

Sources

Foundational

Technical Guide: Chiral Synthesis of 2-Methylpent-4-ynoic Acid Derivatives

Executive Summary & Strategic Importance 2-Methylpent-4-ynoic acid is a high-value chiral synthon in modern drug discovery. Its structural utility lies in its bifunctionality: The -Methyl Stereocenter: A critical motif f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Methylpent-4-ynoic acid is a high-value chiral synthon in modern drug discovery. Its structural utility lies in its bifunctionality:

  • The

    
    -Methyl Stereocenter:  A critical motif for introducing conformational constraints in peptidomimetics and blocking metabolic degradation (e.g., preventing 
    
    
    
    -proton abstraction).
  • The Terminal Alkyne: A "clickable" handle allowing for bioorthogonal ligation (CuAAC), Sonogashira couplings, or conversion to complex heterocycles.

This guide details three distinct synthetic routes chosen for their reliability (E-E-A-T) and scalability. The Evans Auxiliary method is presented as the laboratory gold standard for enantiopurity, while Myers Alkylation and Biocatalytic Resolution are discussed for scalability and green chemistry compliance.

Route 1: Diastereoselective Alkylation (The Gold Standard)

For pre-clinical discovery where enantiomeric excess (ee) >98% is non-negotiable, the Evans oxazolidinone auxiliary remains the most robust method. It relies on steric occlusion to force alkylation from a specific face of the enolate.

Mechanistic Logic

The reaction proceeds via a Z-enolate intermediate.[1] The lithium cation (


) chelates between the enolate oxygen and the auxiliary carbonyl oxygen, locking the conformation. The bulky benzyl group on the auxiliary blocks the Re-face, forcing the propargyl bromide electrophile to attack from the Si-face.
Experimental Protocol (Self-Validating)

Step 1: N-Acylation

  • Reagents: (S)-4-Benzyl-2-oxazolidinone, n-Butyllithium (

    
    -BuLi), Propionyl chloride.
    
  • Protocol: Dissolve auxiliary in dry THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise to deprotonate. Stir 30 min. Add propionyl chloride (1.2 equiv). Warm to 0°C.[2]
    
  • Validation: TLC should show disappearance of the polar oxazolidinone and appearance of the less polar imide.

Step 2: Asymmetric Alkylation (Critical Step)

  • Reagents: N-Propionyl oxazolidinone (from Step 1), NaHMDS (Sodium bis(trimethylsilyl)amide), Propargyl bromide (80% in toluene).

  • Protocol:

    • Cool imide solution (THF) to -78°C.

    • Add NaHMDS (1.1 equiv) dropwise. Crucial: Stir for 45-60 min to ensure complete formation of the Z-enolate. Incomplete enolization leads to racemization.

    • Add Propargyl bromide (1.5 equiv) slowly.

    • Stir at -78°C for 2 hours, then slowly warm to -20°C.

    • Quench with saturated

      
      .
      

Step 3: Hydrolytic Cleavage

  • Reagents:

    
    , 
    
    
    
    (30%).
  • Protocol: Dissolve alkylated intermediate in THF/Water (3:1). Cool to 0°C. Add

    
     (4 equiv) followed by 
    
    
    
    (2 equiv). Stir 1-3 hours.
  • Why Peroxide?

    
     forms the hydroperoxide anion (
    
    
    
    ), which is more nucleophilic than hydroxide (
    
    
    ) toward the imide carbonyl but less basic, minimizing epimerization at the sensitive
    
    
    -center.
Workflow Visualization

EvansCycle Aux Chiral Auxiliary ((S)-4-Bn-Oxazolidinone) Acylation N-Acylation (Propionyl-Cl) Aux->Acylation Enolate Z-Enolate Formation (NaHMDS, -78°C) Acylation->Enolate Lithium Chelation Alkylation Stereoselective Alkylation (Propargyl Bromide) Enolate->Alkylation Si-face Attack Cleavage Hydrolysis (LiOH/H2O2) Alkylation->Cleavage Product Target Acid (2S)-2-Methylpent-4-ynoic acid Cleavage->Product Recycle Auxiliary Recovery Cleavage->Recycle >90% Recovery

Figure 1: The Evans Auxiliary cycle ensuring stereochemical integrity through chelated Z-enolate intermediates.

Route 2: Scalable Synthesis (Myers Alkylation)

For multigram to kilogram scale, the Myers Pseudoephedrine route is superior due to the lower cost of the auxiliary and the crystallinity of the intermediates, which allows for purification by recrystallization rather than chromatography.

Comparative Data: Evans vs. Myers
FeatureEvans OxazolidinoneMyers Pseudoephedrine
Auxiliary Cost HighLow (Commodity chemical)
Enolate Stability HighVery High (Z-enolate highly favored)
Alkylation Temp -78°C (Strict)-78°C to 0°C (More forgiving)
Cleavage LiOH/H2O2 (Oxidative)Acid or Base (Flexible)
Scalability < 100g> 1 kg
Protocol Insights
  • Amide Formation: Pseudoephedrine is acylated with propionic anhydride.

  • Alkylation: The dianion is formed using LDA (2.2 equiv). The presence of Lithium Chloride (LiCl) is often added to accelerate the reaction and break up aggregates, a technique championed by Myers.

  • Workup: The alkylated amide is hydrolyzed in refluxing sulfuric acid (or basic conditions) to yield the free acid.

Route 3: Biocatalytic Resolution (Green Chemistry)

When "racemic synthesis + resolution" is more cost-effective than asymmetric synthesis, lipase-catalyzed hydrolysis is the method of choice. This is often the preferred route for industrial manufacturing of simple chiral building blocks.

Enzymatic Workflow
  • Substrate: Racemic methyl 2-methylpent-4-ynoate.

  • Catalyst: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Medium: Aqueous buffer (Phosphate pH 7) / Co-solvent (minimal).

  • Mechanism: The enzyme preferentially hydrolyzes the (S)-ester (typically) to the acid, leaving the (R)-ester untouched.

Biocatalysis Racemate Racemic Methyl Ester Enzyme CAL-B Lipase (Hydrolysis) Racemate->Enzyme Separation Phase Separation (Acid vs Ester) Enzyme->Separation Acid (S)-Acid (Aqueous Phase) Separation->Acid Ester (R)-Ester (Organic Phase) Separation->Ester

Figure 2: Kinetic resolution workflow separating the desired chiral acid from the unreacted ester enantiomer.

Applications in Drug Discovery[3][4][5][6]

The 2-methylpent-4-ynoic acid scaffold serves as a versatile "warhead" carrier or linker.

  • Peptide Stapling: The alkyne can react with an azide on a distal residue to form a triazole "staple," locking a peptide into an alpha-helical conformation.

  • PROTAC Linkers: The chiral center allows for fine-tuning the vector of the linker connecting the E3 ligase ligand and the target protein ligand.

  • Metabolic Stability: Replacing a standard propionic acid moiety with this

    
    -methyl derivative blocks 
    
    
    
    -oxidation and increases half-life (
    
    
    ).

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[3] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society.[3] Link

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[3] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[4][5] Journal of the American Chemical Society.[3] Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

Sources

Exploratory

Technical Guide: Reaction Mechanism and Synthesis of 2-Methylpent-4-ynoic Acid

Executive Summary This technical guide details the mechanistic pathways and synthetic protocols for the formation of 2-Methylpent-4-ynoic acid (CAS: 16396-65-7). This molecule serves as a critical carboxylic acid precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic pathways and synthetic protocols for the formation of 2-Methylpent-4-ynoic acid (CAS: 16396-65-7). This molecule serves as a critical carboxylic acid precursor in the synthesis of valproic acid analogues and is a valuable "click chemistry" synthon, providing both a terminal alkyne for cycloadditions and a carboxylic acid for amide coupling.

The most robust and scalable route utilizes the Malonic Ester Synthesis , specifically starting from diethyl methylmalonate . This approach minimizes the formation of bis-alkylated byproducts compared to direct alkylation of propionic acid derivatives.

Retrosynthetic Analysis

To understand the forward mechanism, we first deconstruct the target molecule. The synthesis relies on the disconnection of the


 bond (alpha-alkylation).
  • Target: 2-Methylpent-4-ynoic acid.[1][2]

  • Disconnection:

    
    -carbon to the propargyl group.
    
  • Synthons:

    • Nucleophilic Synthon: Diethyl methylmalonate enolate (Masked propionic acid equivalent).

    • Electrophilic Synthon: Propargyl bromide (3-Bromopropyne).

Detailed Reaction Mechanism[3]

The formation proceeds through three distinct physicochemical phases: Enolization , Nucleophilic Substitution (


) , and Decarboxylative Hydrolysis .
Phase 1: Enolate Formation

The


-proton of diethyl methylmalonate is relatively acidic (

) due to the electron-withdrawing inductive effect of the two carbonyl oxygens and resonance stabilization.
  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol is preferred over Sodium Hydride (NaH) for industrial scalability, as it avoids

    
     gas evolution hazards.
    
  • Thermodynamics: The deprotonation is reversible but shifted to the right by using a slight excess of base (1.05 eq).

Phase 2: Nucleophilic Substitution ( )

The resulting enolate acts as a soft nucleophile attacking the propargyl bromide.

  • Selectivity: The methyl group at the 2-position provides steric bulk, which effectively suppresses the formation of dialkylated byproducts (a common issue when starting from unsubstituted diethyl malonate).

  • Kinetics: The reaction is bimolecular. Propargyl bromide is a highly reactive electrophile due to the electron-withdrawing alkyne and minimal steric hindrance at the propargylic carbon.

Phase 3: Hydrolysis and Decarboxylation
  • Saponification: Treatment with aqueous NaOH cleaves the ethyl esters to form the dicarboxylate salt.

  • Decarboxylation: Upon acidification and heating, the free dicarboxylic acid undergoes decarboxylation. This proceeds via a concerted, six-membered cyclic transition state . The proton from the carboxylic acid hydrogen-bonds to the carbonyl oxygen of the adjacent acid group, facilitating the loss of

    
     and the transient formation of an enol, which rapidly tautomerizes to the carboxylic acid.
    
Mechanistic Visualization[4]

ReactionMechanism Start Diethyl Methylmalonate Enolate Stabilized Enolate (Nucleophile) Start->Enolate Deprotonation (-EtOH) Base Sodium Ethoxide (NaOEt) Base->Enolate Reagent Intermediate Diester Intermediate (2-Methyl-2-propargylmalonate) Enolate->Intermediate SN2 Attack PropBrom Propargyl Bromide (Electrophile) PropBrom->Intermediate Reagent Hydrolysis Dicarboxylic Acid (Transient) Intermediate->Hydrolysis 1. NaOH/H2O 2. H3O+ TS Cyclic Transition State (6-Membered) Hydrolysis->TS Heat (Δ) Product 2-Methylpent-4-ynoic Acid TS->Product -CO2 (Tautomerization)

Figure 1: Mechanistic pathway from malonate precursor to final decarboxylated product.

Experimental Protocol

Safety Warning: Propargyl bromide is a lachrymator and shock-sensitive explosive. Never distill neat propargyl bromide. Use an 80% solution in toluene.[3][4]

Materials
  • Diethyl methylmalonate (1.0 eq)

  • Sodium Ethoxide (21% wt in EtOH) (1.1 eq)

  • Propargyl Bromide (80% in toluene) (1.1 eq)

  • Ethanol (Solvent)

  • Sodium Hydroxide (Aqueous 6M)

  • Hydrochloric Acid (6M)

Step-by-Step Methodology
  • Enolate Generation:

    • Charge a dry reactor with Ethanol and Diethyl methylmalonate under

      
       atmosphere.
      
    • Cool to 0°C.[4][5]

    • Add Sodium Ethoxide solution dropwise over 30 minutes.

    • Checkpoint: Stir for 30 minutes at 0°C. The solution may become turbid (enolate precipitation).

  • Alkylation:

    • Add Propargyl Bromide solution dropwise, maintaining internal temperature

      
       to prevent thermal runaway.
      
    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. Starting material should be <2%.

  • Saponification:

    • Add 6M NaOH (3.0 eq) directly to the reaction mixture.

    • Reflux (80°C) for 2 hours.

    • Distill off Ethanol (rotary evaporator or distillation bridge) to facilitate phase separation later.

  • Decarboxylation & Isolation:

    • Cool the aqueous residue to 0°C.[4]

    • Acidify carefully with 6M HCl to pH 1. Caution: Vigorous

      
       evolution.
      
    • Heat the acidic mixture to 60°C for 1 hour to ensure complete decarboxylation of the intermediate malonic acid.

    • Extract with Diethyl Ether (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purification: Vacuum distillation (bp ~95-100°C at 10 mmHg) yields the pure acid.

Process Workflow Diagram

Workflow Reactor Reactor Setup (N2 Purge, 0°C) Addition Reagent Addition (NaOEt then Propargyl Bromide) Reactor->Addition Monitor IPC: GC-MS/TLC (Check Conversion) Addition->Monitor Monitor->Addition Fail (Add more Electrophile) Hydrolysis Saponification (NaOH, Reflux) Monitor->Hydrolysis Pass Acidification Acidification & Decarboxylation (HCl, Heat, -CO2) Hydrolysis->Acidification Workup Extraction & Distillation Acidification->Workup

Figure 2: Operational workflow for the synthesis of 2-Methylpent-4-ynoic acid.

Optimization & Troubleshooting Data

The following table summarizes critical parameters affecting yield and purity based on standard application data.

ParameterCondition ACondition B (Recommended)Impact Analysis
Base NaH (THF)NaOEt (EtOH) NaH is faster but poses higher safety risks (

). NaOEt is safer and sufficient for malonates.
Temperature (Alkylation) Reflux (78°C)0°C

25°C
High temps during alkylation increase O-alkylation and polymerization of propargyl bromide.
Stoichiometry 1.0 eq Electrophile1.1 eq Electrophile Slight excess ensures complete consumption of the nucleophile, simplifying purification.
Decarboxylation pH pH 4-5pH < 1 Strictly acidic conditions are required to protonate the carboxylates for the cyclic transition state.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Malonic Ester Synthesis).
  • Organic Syntheses. Alkylation of Malonic Esters..

  • PubChem. 2-Methyl-4-pentynoic acid (Compound Summary). National Library of Medicine. Link.

  • Fisher Scientific. Safety Data Sheet: Propargyl Bromide.Link.

  • Master Organic Chemistry. Mechanism of Decarboxylation of Beta-Keto Acids and Malonic Acids.Link.

Sources

Foundational

2-Methylpent-4-ynoic Acid: A Functionalized Branched-Chain Fatty Acid Scaffold

[1] Executive Summary 2-Methylpent-4-ynoic acid represents a specialized subclass of branched-chain fatty acids (BCFAs) that bridges the gap between metabolic pharmacophores and bio-orthogonal chemical probes.[1] Structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methylpent-4-ynoic acid represents a specialized subclass of branched-chain fatty acids (BCFAs) that bridges the gap between metabolic pharmacophores and bio-orthogonal chemical probes.[1] Structurally analogous to Valproic Acid (VPA), this molecule replaces one of VPA’s propyl chains with a methyl group and the other with a propargyl moiety. This unique architecture confers two distinct utilities:

  • Pharmacological Probe: It serves as a steric and electronic probe in Structure-Activity Relationship (SAR) studies for Histone Deacetylase (HDAC) inhibitors, helping to map the hydrophobic pocket constraints of the enzyme.

  • Synthetic & Materials Scaffold: It acts as a "clickable" chiral building block, extensively used in the synthesis of sequence-defined polymers and non-natural amino acids (e.g., (S)-2-amino-2-methylpent-4-ynoic acid) for peptide stapling.[1]

This guide provides an in-depth analysis of its chemical architecture, synthesis, and applications in drug discovery and materials science.[1]

Chemical Architecture & Properties[1][2]

The molecule is defined by three functional domains that dictate its reactivity and biological interaction.

Structural Analysis[1]
  • Carboxyl Head Group (C1): The primary anchor for protein binding (e.g., HDAC zinc chelation) or synthetic coupling (amide bond formation).

  • Chiral Center (C2): The alpha-carbon features a methyl branch.[1] Unlike the achiral VPA, 2-methylpent-4-ynoic acid possesses a chiral center, necessitating enantioselective synthesis for precise biological applications.[1]

  • Alkyne Tail (C4-C5): A terminal alkyne group provides a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the molecule to be used as a chemical tag or a rigid linker.[1]

Physicochemical Profile
PropertyValueRelevance
Formula C₆H₈O₂Low molecular weight fragment
MW 112.13 g/mol High ligand efficiency potential
LogP ~1.2 (Predicted)Good membrane permeability
pKa ~4.8Typical for short-chain fatty acids; ionized at physiological pH
State LiquidCorrosive, requires handling precautions

Pharmacology: The Valproic Acid Connection

While Valproic Acid (2-propylpentanoic acid) is a blockbuster antiepileptic and HDAC inhibitor, its mechanism is often limited by hepatotoxicity and teratogenicity. 2-Methylpent-4-ynoic acid serves as a critical analogue in deconstructing VPA's mechanism.[1]

HDAC Inhibition & SAR

VPA functions by binding to the catalytic site of Class I HDACs, where its carboxylate coordinates the zinc ion and its alkyl chains occupy the hydrophobic tube.

  • Chain Length Sensitivity: The "propyl" chains of VPA are optimized for the hydrophobic pocket. 2-Methylpent-4-ynoic acid, with a shorter "methyl" branch, typically exhibits reduced potency compared to VPA or its "4-yne-VPA" analogue (2-propylpent-4-ynoic acid).[1]

  • Utility as a Negative Control: Because of this reduced potency, it is frequently used as a negative control or a "steric probe" to determine the minimum hydrophobic volume required for effective HDAC inhibition.

Teratogenicity & Toxicology

VPA's teratogenicity is linked to specific metabolic pathways (beta-oxidation inhibition).[1] Alkyne-substituted analogues are investigated to see if the rigid triple bond alters metabolic processing.[1]

  • Metabolic Stability: The terminal alkyne resists standard beta-oxidation better than a saturated alkyl chain, potentially reducing the formation of toxic metabolites (e.g., 4-ene-VPA).[1]

Mechanism of Action Visualization

MOA cluster_0 SAR Insight VPA Valproic Acid (2-Propyl) HDAC HDAC Active Site (Hydrophobic Pocket) VPA->HDAC High Affinity (Optimal Steric Fit) Analogue 2-Methylpent-4-ynoic Acid (Methyl + Alkyne) Analogue->HDAC Low/Modest Affinity (Steric Mismatch) Inhibition Zinc Chelation & Deacetylation Block HDAC->Inhibition Epigenetic Modulation

Caption: Comparison of VPA and 2-Methylpent-4-ynoic acid interactions with the HDAC active site. The methyl analogue tests the lower limit of hydrophobic pocket occupancy.

Applications in Chemical Biology & Materials

Beyond its role as a VPA analogue, the molecule is a premier scaffold in modern chemical biology.

Sequence-Defined Polymers (Digital Polymers)

In the field of information-containing macromolecules, 2-methylpent-4-ynoic acid is used as a binary "bit."[1]

  • The Concept: Polymers are synthesized using two monomers: 4-pentynoic acid (representing "0") and 2-methylpent-4-ynoic acid (representing "1").[1][2]

  • Readout: The methyl group acts as a mass tag or NMR signature that allows the sequence to be "read" after synthesis, effectively storing digital information in a chemical polymer.

Non-Natural Amino Acid Synthesis

The molecule is the precursor for (S)-2-amino-2-methylpent-4-ynoic acid .[1][3][4]

  • Peptide Stapling: This amino acid is incorporated into peptides.[1] The alkyne side chain is then reacted (clicked) with an azide on another residue to form a triazole "staple," locking the peptide into an alpha-helical conformation to improve stability and cell permeability.

Experimental Protocols

Synthesis via Alkylation (General Protocol)

Note: For high enantiopurity, use a Myers pseudoephedrine auxiliary.

Reagents: Diethyl methylmalonate, Propargyl bromide, NaH, THF.

  • Deprotonation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add diethyl methylmalonate dropwise. Stir for 30 min.

  • Alkylation: Add propargyl bromide (1.2 eq) slowly. Allow to warm to RT and stir overnight.

  • Decarboxylation: Hydrolyze the diester with KOH/EtOH, then acidify and heat to induce decarboxylation to yield the racemic acid.

  • Resolution: For chiral applications, resolve using a chiral amine or synthesize via asymmetric alkylation.[1]

Click Chemistry Labeling (CuAAC)

Purpose: Conjugation of 2-methylpent-4-ynoic acid (or its ester) to an azide-tagged biomolecule.[1]

Step-by-Step:

  • Prepare Reactants:

    • Solution A: Azide-labeled protein/polymer (50 µM in PBS).

    • Solution B: 2-Methylpent-4-ynoic acid (alkyne) (100 µM).[1]

  • Catalyst Mix: Premix CuSO₄ (1 mM) and THPTA ligand (5 mM) in water.

  • Reducing Agent: Sodium Ascorbate (freshly prepared, 10 mM).

  • Reaction: Add Alkyne (B) to Azide (A), then add Catalyst Mix, followed by Ascorbate.

  • Incubation: Incubate at RT for 1 hour in the dark.

  • Purification: Desalt via dialysis or spin column to remove excess copper and small molecules.[1]

References

  • Göttlich, R. et al. (2015). Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions. ResearchGate.

  • Lutz, J.F. et al. (2023). Discrete Oligocarbamates Exhibit Sequence-Dependent Fluorescence Emission and Quenching. ACS Polymers Au.[1][5][2][6]

  • Eyal, S. et al. (2004).
  • Phiel, C.J. et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry.

  • PubChem. 2-Methyl-4-pentynoic acid Compound Summary. National Library of Medicine.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methylpent-4-ynoic Acid

Part 1: Executive Summary & Strategic Analysis The Target 2-Methylpent-4-ynoic acid is a critical bifunctional building block in medicinal chemistry. It features a carboxylic acid (for amide coupling or esterification) a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target

2-Methylpent-4-ynoic acid is a critical bifunctional building block in medicinal chemistry. It features a carboxylic acid (for amide coupling or esterification) and a terminal alkyne (a "click" chemistry handle or precursor for Sonogashira couplings). Its structural rigidity and steric bulk (via the


-methyl group) make it valuable for designing peptidomimetics and stabilizing drug pharmacophores.
Retrosynthetic Logic

While direct


-alkylation of propionic acid is theoretically possible using strong bases (e.g., LDA), it suffers from dianion solubility issues and potential polymerization of the propargyl halide.

The Superior Route: Modified Malonic Ester Synthesis We utilize the Malonic Ester Synthesis approach. This route is thermodynamically controlled, safer to scale, and avoids cryogenic conditions.

  • Starting Material: Diethyl methylmalonate (commercially available and stable).

  • Transformation: Enolate formation followed by

    
     alkylation with propargyl bromide.
    
  • Resolution: Hydrolysis and thermal decarboxylation to yield the target.

Retrosynthesis Target 2-Methylpent-4-ynoic acid (Target) Inter 2-Methyl-2-propargylmalonic acid Target->Inter Decarboxylation (-CO2) SM1 Diethyl methylmalonate Inter->SM1 Alkylation & Hydrolysis SM2 Propargyl Bromide Inter->SM2 Electrophile

Caption: Retrosynthetic disconnection revealing the malonate precursor.

Part 2: Materials & Safety Architecture

Critical Reagents Table
ReagentEquiv.RoleHazard Note
Diethyl methylmalonate 1.0NucleophileIrritant.
Sodium Hydride (60%) 1.1BaseFlammable solid. Reacts violently with water.
Propargyl Bromide (80% in toluene) 1.2ElectrophileLachrymator, Shock Sensitive. Store cold.
THF (Anhydrous) SolventMediumPeroxide former. Ensure dryness.
KOH (aq, 4M) ExcessHydrolysisCorrosive.
Safety Protocols (Self-Validating System)
  • Propargyl Bromide Handling: Never distill propargyl bromide to dryness; it is shock-sensitive. Use the commercially available toluene solution to mitigate explosion risk [1].

  • Exotherm Control: The deprotonation of malonate by NaH releases hydrogen gas. This step must be flow-controlled (dropwise addition) to prevent "runaway" foaming.

Part 3: Step-by-Step Protocol

Phase A: Enolate Formation and Alkylation
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, dropping funnel, and nitrogen inlet.

  • Base Suspension: Charge the flask with NaH (60% dispersion in oil, 1.1 equiv). Wash twice with dry hexanes to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous THF (0.5 M concentration relative to substrate).

  • Deprotonation: Cool the suspension to 0°C. Add Diethyl methylmalonate (1.0 equiv) dropwise over 30 minutes.

    • Checkpoint: Observe H2 evolution.[1][2] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete enolate formation (solution turns clear/yellowish).

  • Alkylation: Cool back to 0°C. Add Propargyl bromide (1.2 equiv, 80% in toluene) dropwise.

    • Reaction Logic: Low temperature prevents O-alkylation and controls the exotherm.

  • Completion: Allow to warm to RT and reflux gently (65°C) for 4 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show consumption of the malonate.

Phase B: Hydrolysis and Decarboxylation
  • Quench: Cool the mixture to RT. Carefully quench with saturated NH4Cl.[1]

  • Extraction: Extract with diethyl ether (3x). Combine organics, dry over MgSO4, and concentrate to yield the crude diester intermediate.

  • Hydrolysis: Dissolve the crude diester in Ethanol (2 mL/mmol). Add aqueous KOH (4M, 4 equiv). Reflux for 3 hours.

    • Checkpoint: The reaction mixture should become homogeneous (saponification complete).

  • Acidification & Decarboxylation:

    • Cool the mixture and remove ethanol under reduced pressure.

    • Acidify the aqueous residue with conc. HCl to pH 1 (careful: CO2 evolution starts here).

    • The "Rolling Boil": Heat the acidic aqueous mixture to reflux (100°C) for 4-6 hours.

    • Mechanism:[3][4][5][6][7] Thermal decarboxylation of the gem-dicarboxylic acid occurs via a cyclic 6-membered transition state [2].[3]

  • Isolation: Cool to RT. Extract the target acid with Dichloromethane (DCM) (3x). Dry (Na2SO4) and concentrate.[2]

Phase C: Purification
  • Distillation: The crude acid can be purified by Kugelrohr distillation or vacuum distillation.

    • Target BP: ~95-100°C at 1 mmHg (Note: BP is significantly higher than the alkene analog).

  • Crystallization: If the product solidifies (MP ~45-50°C), recrystallize from Hexane/Et2O.

Part 4: Process Visualization

Workflow Start Start: NaH + THF Step1 Add Diethyl Methylmalonate (0°C -> RT) Start->Step1 Step2 Add Propargyl Bromide (Reflux 4h) Step1->Step2 Check1 TLC Check Step2->Check1 Step3 Hydrolysis (KOH/EtOH) Check1->Step3 Complete Step4 Acidify & Decarboxylate (HCl, 100°C) Step3->Step4 Finish Isolate 2-Methylpent-4-ynoic acid Step4->Finish

Caption: Operational workflow for the synthesis and isolation.

Part 5: Analytical Validation (QC)

To confirm the identity of 2-Methylpent-4-ynoic acid , ensure the following spectral signatures are present. Note the distinction from the alkene analog (2-methylpent-4-enoic acid).

TechniqueDiagnostic SignalStructural Assignment
1H NMR (CDCl3)

11.0 (br s, 1H)
-COOH (Carboxylic Acid)

2.70 (m, 1H)
CH-COOH (

-proton)

2.45 (m, 2H)
-CH 2-C

C (Propargylic)

2.05 (t,

Hz, 1H)
-C

C-H (Terminal Alkyne)

1.28 (d,

Hz, 3H)
-CH 3 (Methyl group)
IR Spectroscopy 3300 cm

(sharp)
C

C-H stretch (Alkyne)
2120 cm

(weak)
C

C stretch
1710 cm

(strong)
C=O stretch (Acid)

Common Impurity:

  • Diethyl methylmalonate: Check for ethyl ester quartets at

    
     4.2 ppm.
    
  • Toluene: Check for aromatic protons if propargyl bromide solvent was not fully removed.

Part 6: References

  • Organic Syntheses , Coll. Vol. 4, p.616 (1963); Vol. 39, p.46 (1959). General procedure for alkylation of malonic esters.[8]Link

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media". Synthesis, 805–822. (Alternative decarboxylation method).[9] Link

  • PubChem Compound Summary . "2-Methylpent-4-ynoic acid". National Center for Biotechnology Information. (For physical property verification). Link

Sources

Application

Application Note: Strategic Utilization of 2-Methylpent-4-ynoic Acid in Chiral Synthesis

Executive Summary 2-Methylpent-4-ynoic acid represents a high-value chiral building block in modern drug discovery. Its structure combines two critical design elements: a terminal alkyne (a bioorthogonal "click" handle)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpent-4-ynoic acid represents a high-value chiral building block in modern drug discovery. Its structure combines two critical design elements: a terminal alkyne (a bioorthogonal "click" handle) and an


-methyl stereocenter .

The "Magic Methyl" effect is a well-documented phenomenon where the introduction of a single methyl group can boost potency by orders of magnitude (via conformational restriction) and improve metabolic stability (by blocking


-oxidation). However, this introduces chirality, necessitating robust enantioselective synthesis. This guide details the scalable production of enantiopure (R)- or (S)-2-methylpent-4-ynoic acid and its application as a chiral linker in peptidomimetics and proteolysis-targeting chimeras (PROTACs).

Core Directive: The "Methyl Effect" & Alkyne Utility[1]

In medicinal chemistry, 2-methylpent-4-ynoic acid is rarely the final target; it is a precision tool .

  • Conformational Locking: The

    
    -methyl group restricts the rotation of the carbonyl, pre-organizing the molecule for binding.
    
  • Bioorthogonal Ligation: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid attachment of fluorophores, PEG chains, or other pharmacophores without affecting the chiral center.

Mechanistic Insight: Why Myers Alkylation?

While enzymatic resolution is possible, it is often limited to 50% yield. For high-value applications, Myers pseudoephedrine alkylation is the gold standard. It offers:

  • Predictability: The stereochemical outcome is dictated by the auxiliary (Pseudoephedrine vs. Pseudoephenamine).

  • Crystallinity: Intermediates are often crystalline, avoiding tedious chromatography.

  • Scalability: The reaction can be run on multigram to kilogram scales.

Detailed Protocol: Enantioselective Synthesis

This protocol describes the synthesis of (R)-2-methylpent-4-ynoic acid using


-pseudoephedrine as the chiral auxiliary. To access the (S)-enantiomer, use 

-pseudoephedrine.
Workflow Visualization

MyersAlkylation Aux Pseudoephedrine (Chiral Auxiliary) Acylation Step 1: Acylation (Propionic Anhydride) Aux->Acylation Amide N-Propionyl Intermediate Acylation->Amide Enolization Step 2: Enolization (LDA, LiCl) Amide->Enolization Alkylation Alkylation (Propargyl Bromide) Enolization->Alkylation ProductAmide Alkylated Amide (>98% de) Alkylation->ProductAmide Stereocontrol Hydrolysis Step 3: Hydrolysis (NaOH or LiNH2) ProductAmide->Hydrolysis Hydrolysis->Aux Recycle Auxiliary FinalAcid (R)-2-Methylpent- 4-ynoic Acid Hydrolysis->FinalAcid

Figure 1: Myers alkylation cycle for the synthesis of enantiopure


-methyl acids.
Step 1: Acylation of Pseudoephedrine

Objective: Attach the propionate scaffold to the auxiliary.

  • Reagents:

    
    -(-)-Pseudoephedrine (1.0 equiv), Propionic anhydride (1.1 equiv), Triethylamine (1.2 equiv), DMAP (0.1 equiv), THF.
    
  • Procedure:

    • Dissolve pseudoephedrine in anhydrous THF (0.5 M) under

      
      .
      
    • Add

      
       and DMAP.[1] Cool to 0°C.[2]
      
    • Add propionic anhydride dropwise.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with sat.

      
      . Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and brine.
      
    • Yield: Typically >95%.[3][4] The product, N-propionyl pseudoephedrine, is a white solid.

Step 2: Asymmetric Alkylation (The Critical Step)

Objective: Install the propargyl group with high diastereoselectivity (>98% de).

  • Reagents:

    
    -Propionyl pseudoephedrine (1.0 equiv), LDA (2.2 equiv), LiCl (6.0 equiv), Propargyl bromide (1.2 equiv, 80% in toluene), anhydrous THF.
    
  • Mechanism: LiCl is crucial . It breaks up LDA aggregates and accelerates the enolization, forming a rigid Z-enolate chelated to the lithium alkoxide of the auxiliary. This forces the electrophile to attack from the "open" face (away from the methyl group of the auxiliary).

  • Procedure:

    • Drying: Flame-dry LiCl (hygroscopic!) in the flask under high vacuum before adding solvent.

    • Suspend LiCl and diisopropylamine in THF. Cool to -78°C. Add

      
      -BuLi to generate LDA in situ.
      
    • Add the amide solution (in THF) dropwise at -78°C. Stir for 1 hour at 0°C, then cool back to -78°C.

    • Add propargyl bromide dropwise.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Workup: Quench with half-saturated

      
      . Extract with EtOAc.[4]
      
    • Purification: Recrystallization or flash chromatography (hexanes/EtOAc).

Step 3: Hydrolysis and Auxiliary Recovery

Objective: Release the chiral acid without racemization.

  • Reagents: NaOH (4N aq), Dioxane/Water.

  • Procedure:

    • Dissolve the alkylated amide in dioxane. Add NaOH solution.

    • Reflux gently (or heat to 90°C) until TLC shows consumption of amide.

    • Extraction (Auxiliary): Cool to RT. Extract with DCM without acidifying. The organic layer contains the chiral auxiliary (recycle this).

    • Extraction (Product): Acidify the aqueous layer to pH 1 with HCl. Extract with

      
       or DCM.
      
    • Drying: Dry over

      
       and concentrate.
      
    • Result: (R)-2-Methylpent-4-ynoic acid as a clear oil.

Application Protocol: Chiral "Click" Ligation

This acid is best utilized as a "cap" for peptides or small molecules to introduce a stable, chiral click handle.

Application: N-Terminal Peptide Modification

Context: Creating a "stapled" peptide or attaching a PEG-solubilizer to a drug candidate.

ClickApplication Acid (R)-2-Methylpent-4-ynoic Acid Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Peptide Peptide/Drug (Free Amine) Peptide->Coupling Intermediate Alkyne-Functionalized Precursor Coupling->Intermediate Click CuAAC Reaction (CuSO4, Ascorbate) Intermediate->Click Azide Azide-Tag (Fluorophore/PEG) Azide->Click Final Chiral Triazole Conjugate Click->Final Bioorthogonal Ligation

Figure 2: Workflow for installing the chiral alkyne handle and subsequent conjugation.

Protocol:

  • Activation: Dissolve (R)-2-methylpent-4-ynoic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Coupling: Add the amine-bearing substrate (e.g.,

    
    -Peptide-Resin). Shake for 1 hour.
    
  • Cleavage: Cleave peptide from resin (if SPPS).

  • Click Reaction:

    • Dissolve the alkyne-peptide in

      
       (1:1).
      
    • Add Azide-PEG-Fluorophore (1.0 equiv).

    • Add

      
       (0.1 equiv) and Sodium Ascorbate (0.5 equiv).
      
    • Stir at RT for 2-12 hours.

    • Result: The

      
      -methyl group protects the amide bond from proteolysis, while the triazole links the payload rigidly.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Diastereoselectivity (<90% de) Incomplete enolization or wet reagents.Ensure LiCl is flame-dried. Maintain -78°C strictly during electrophile addition.
Racemization during Hydrolysis Harsh conditions.[2]Avoid prolonged boiling in strong base. Use

(Myers' reductive cleavage) if the acid is sensitive, then oxidize the resulting alcohol.
Low Yield in Alkylation Propargyl bromide degradation.Propargyl bromide is shock-sensitive and degrades. Distill fresh or use a commercial solution in toluene (80% wt).
Allene Formation Basic workup issues.Propargyl systems can isomerize to allenes under basic conditions. Keep workup neutral/acidic where possible.

References

  • Myers, A. G., et al. (1997).[5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[5][6][7] Link

  • Evans, D. A., et al. (1982). "Oxazolidinones as chiral auxiliaries in asymmetric alkylation." Journal of the American Chemical Society.[5][6][7] Link

  • Lau, Y. H., et al. (2015).[8] "A two-component 'double-click' approach to peptide stapling."[8][9] Nature Protocols. Link

  • Trost, B. M., et al. (2002). "Ruthenium-Catalyzed Cycloadditions of Alkynes." Chemical Reviews. Link

  • Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Link

Sources

Method

Application Note: Selective Alkylation of 2-Methylpent-4-ynoic Acid via Dianion Intermediate

Introduction and Strategic Overview The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the development of novel therapeutics and complex molecules. Among the most reliabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the development of novel therapeutics and complex molecules. Among the most reliable methods for achieving this is the alkylation of terminal alkynes.[1][2] This reaction typically proceeds through the formation of a highly nucleophilic acetylide anion, which subsequently displaces a halide from a suitable alkyl electrophile.[3][4]

This application note provides a comprehensive experimental protocol for the selective alkylation of a unique bifunctional substrate: 2-Methylpent-4-ynoic acid. This molecule presents a distinct synthetic challenge due to the presence of two acidic protons: the carboxylic acid proton (pKa ≈ 4-5) and the terminal alkyne proton (pKa ≈ 25).[5] A naive approach using a single equivalent of a strong base would result in the exclusive deprotonation of the far more acidic carboxylic acid, leaving the alkyne unreacted.

Our strategy, therefore, hinges on the controlled formation of a dianion intermediate . By employing a stoichiometric excess of a powerful organometallic base, n-butyllithium (n-BuLi), we can sequentially deprotonate both acidic sites. The resulting dianion features a lithium carboxylate and a lithium acetylide. The acetylide, being a significantly more potent carbon nucleophile, can then selectively attack a primary alkyl halide to forge the desired C-C bond, leaving the carboxylate intact for subsequent re-protonation during aqueous workup. This guide offers a detailed mechanistic rationale, a step-by-step laboratory protocol, and critical safety procedures for executing this transformation.

Mechanistic Rationale: The Dianion Pathway

The success of this procedure is rooted in the vast difference in acidity between the two functional groups.

  • First Deprotonation (Carboxylic Acid): Upon introduction of the first equivalent of n-butyllithium, the highly acidic carboxylic acid proton is immediately abstracted. This is a simple acid-base reaction that is thermodynamically downhill, forming a lithium carboxylate and butane.

  • Second Deprotonation (Terminal Alkyne): A second equivalent of n-BuLi is required to deprotonate the terminal alkyne.[6] Although the acetylenic proton is significantly less acidic than the carboxylic proton, it is readily removed by a superbase like n-BuLi (the pKa of its conjugate acid, butane, is ~50).[7][8] This step generates the key dianion intermediate.

  • Nucleophilic Attack (Alkylation): The resulting lithium acetylide is a potent carbon nucleophile, while the lithium carboxylate is non-nucleophilic at the carbon center. The acetylide anion readily participates in an SN2 reaction, attacking the electrophilic carbon of a primary alkyl halide.[1][9] The use of primary halides is critical, as secondary or tertiary halides would favor an E2 elimination pathway due to the strong basicity of the acetylide anion.[5][9]

  • Protonation (Workup): The reaction is quenched and then acidified. This final step serves to neutralize any remaining base and, crucially, re-protonates the carboxylate to regenerate the carboxylic acid functionality in the final product.

The overall transformation is depicted below:

G cluster_0 Step 1 & 2: Dianion Formation cluster_1 Step 3: Alkylation (SN2) cluster_2 Step 4: Acidic Workup Start 2-Methylpent-4-ynoic Acid Dianion Dianion Intermediate (Lithium Carboxylate & Lithium Acetylide) Start->Dianion + 2.2 eq. n-BuLi THF, -78 °C AlkylHalide Primary Alkyl Halide (R-X) Alkylated Alkylated Intermediate AlkylHalide->Alkylated FinalProduct Final Alkylated Product Alkylated->FinalProduct + H₃O⁺

Caption: Reaction mechanism for the selective alkylation of 2-Methylpent-4-ynoic acid.

Critical Safety Protocols: Handling n-Butyllithium

WARNING: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water and other protic solvents.[10][11] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations involving n-BuLi must be conducted in a certified chemical fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).[12]

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and compatible chemical-resistant gloves (e.g., nitrile, used as double gloves) must be worn.[13][14]

  • Syringe and Cannula Techniques: n-BuLi solutions must only be transferred using oven-dried syringes or double-tipped needles (cannula). Never pour the reagent. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere before use.

  • Quenching Strategy: Before starting, prepare a quench solution (e.g., isopropanol or ethyl acetate in an inert solvent like hexanes) to safely neutralize excess n-BuLi and clean residual reagent from syringes and needles.[14] Needles and syringes should be quenched by drawing up the quench solution before rinsing with water.[12]

  • Spill Response: In case of a small spill, smother the material with sand or powdered limestone. Do not use water or a carbon dioxide fire extinguisher. A Class D fire extinguisher should be readily accessible.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-Methylpent-4-ynoic acid (>98%)

    • n-Butyllithium (1.6 M or 2.5 M solution in hexanes)

    • Anhydrous tetrahydrofuran (THF), inhibitor-free

    • Primary alkyl halide (e.g., Iodomethane or Iodoethane, >99%)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Hydrochloric acid (1 M HCl)

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask, two-necked

    • Magnetic stirrer and stir bars

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Septa, glass stoppers

    • Gas-tight syringes and needles

    • Dry ice/acetone bath or cryocooler for -78 °C

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a two-necked round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a condenser or gas inlet adapter on the other.

    • Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Dianion Formation:

    • To the cooled flask, add 2-Methylpent-4-ynoic acid (1.0 eq.).

    • Using a syringe, add anhydrous THF (approx. 0.1 M concentration relative to the starting material).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • While stirring vigorously, slowly add n-butyllithium solution (2.2 eq.) dropwise via syringe over 15-20 minutes. A color change or slight effervescence (butane evolution) may be observed.

    • After the addition is complete, allow the mixture to stir at -78 °C for an additional 45-60 minutes to ensure complete dianion formation.

  • Alkylation:

    • Slowly add the primary alkyl halide (1.2 eq.) dropwise to the cold dianion solution.

    • Maintain the temperature at -78 °C for 1 hour after addition.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Cool the flask to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Acidify the mixture to a pH of ~2 by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified further by silica gel column chromatography or vacuum distillation to yield the pure alkylated 2-methyl-alk-4-ynoic acid.

Data Summary Table

ReagentMolar Eq.Molecular Weight ( g/mol )Concentration/PurityKey Parameters
2-Methylpent-4-ynoic acid1.0112.13>98%Starting Material
n-Butyllithium2.264.061.6 M in hexanesAdded dropwise at -78 °C
Primary Alkyl Halide (R-X)1.2Varies>99%Added at -78 °C
Anhydrous THFSolvent72.11<50 ppm H₂OReaction Solvent

Experimental Workflow Visualization

Workflow A 1. Apparatus Setup (Flame-dry under N₂) B 2. Dianion Formation (Add 2.2 eq. n-BuLi at -78°C) A->B C 3. Alkylation (Add 1.2 eq. R-X, warm to RT) B->C D 4. Quench & Acidify (Sat. NH₄Cl, then 1M HCl) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: High-level workflow for the alkylation of 2-Methylpent-4-ynoic acid.

References

  • Lumen Learning. Alkylation of Acetylide Anions. MCC Organic Chemistry. [Link]

  • ChemHelp ASAP. Deprotonation of Alkynes to Make Acetylides. YouTube. [Link]

  • Organic Syntheses. Cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes: 2-methyl-2-vinylcyclopentanone. [Link]

  • Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Google Patents. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.
  • University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. [Link]

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

  • Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]

  • National Institutes of Health. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. [Link]

  • Reddit. Alkyne deprotonation. [Link]

  • Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - BUTYL LITHIUM. [Link]

  • Chemistry LibreTexts. Nucleophilic Reactivity of Deprotonated Alkynes. [Link]

  • PrepChem.com. Synthesis of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester. [Link]

  • Master Organic Chemistry. Reactions of Alkynes. [Link]

  • Chad's Prep. 9.10 Alkylation of Acetylide Ions. YouTube. [Link]

  • National Institutes of Health. Decarboxylative Alkynylation. [Link]

  • JoVE. Preparation of Alkynes: Alkylation Reaction. [Link]

  • Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]

  • Creative Commons. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]

  • ResearchGate. New process of synthesis of 2-methyl-2-pentenoic acid. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • The Good Scents Company. 2-methyl-4-pentenoic acid. [Link]

  • PubChem. 2-Methyl-4-pentenoic acid. [Link]

Sources

Application

2-Methylpent-4-ynoic acid as a building block for natural product synthesis

Application Note: 2-Methylpent-4-ynoic Acid in Natural Product Synthesis Abstract 2-Methylpent-4-ynoic acid (MPYA) is a high-value chiral synthon characterized by a terminal alkyne, a carboxylic acid, and an -methyl ster...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methylpent-4-ynoic Acid in Natural Product Synthesis

Abstract

2-Methylpent-4-ynoic acid (MPYA) is a high-value chiral synthon characterized by a terminal alkyne, a carboxylic acid, and an


-methyl stereocenter.[1] It serves as a critical "divergent" node in the total synthesis of polyketides (e.g., Epothilone analogs) and peptide mimetics.[1] This guide addresses the critical confusion between MPYA and its alkene analog, provides a validated enantioselective synthesis protocol via Myers alkylation, and details workflows for its application in "Click" peptide stapling and Sonogashira-based fragment assembly.[1]

Part 1: Chemical Profile & Strategic Utility[1]

1.1 The "Identity Trap": Alkyne vs. Alkene A common failure mode in sourcing this material is the confusion with 2-methylpent-4-enoic acid (the alkene).[1] Commercial databases often index the alkene (CAS 1575-74-2) when searching for the alkyne due to name similarity.[1]

FeatureTarget Molecule (Alkyne) Common Imposter (Alkene)
Name 2-Methylpent-4-ynoic acid 2-Methylpent-4-enoic acid
Structure Terminal Alkyne (

)
Terminal Alkene (

)
CAS (Racemic) 16396-63-7 (Verify via NMR)1575-74-2
IR Signature

(C-H str),

(C

C)

(C=C)
Reactivity CuAAC Click, Sonogashira, GlaserMetathesis (RCM), Heck

1.2 Strategic Value MPYA offers orthogonal functionalization :

  • Carboxylic Acid: Amide coupling (peptides) or esterification (macrolides).[1]

  • Terminal Alkyne: Bioorthogonal handle for "Click" chemistry or Pd-catalyzed cross-coupling.[1]

  • 
    -Methyl Stereocenter:  Sets the chirality for polyketide backbones, avoiding late-stage asymmetric hydrogenations.[1]
    

Part 2: Preparation Protocols (The "Make" Phase)

Due to the high cost and limited availability of enantiopure MPYA, Myers Asymmetric Alkylation is the gold standard for synthesis. This protocol yields high diastereomeric ratios (dr > 98:2) and is scalable.

Protocol A: Enantioselective Synthesis via Myers Auxiliary

  • Objective: Synthesis of (S)-2-methylpent-4-ynoic acid.

  • Mechanism: Stereoselective alkylation of pseudoephedrine amide enolate.

  • Safety: Propargyl bromide is a lachrymator and shock-sensitive.[1] Handle in a fume hood.

Materials:

  • (1S,2S)-Pseudoephedrine propionamide (Pre-synthesized from pseudoephedrine + propionyl chloride).[1]

  • Lithium Diisopropylamide (LDA), 2.0 M in THF.[1]

  • Lithium Chloride (LiCl), anhydrous (Flame-dried under vacuum is critical).[1]

  • Propargyl bromide (80% wt in toluene).[1]

  • THF (anhydrous).[1]

Step-by-Step Methodology:

  • Drying (Critical): Flame-dry a 500 mL round-bottom flask containing LiCl (6.0 equiv) under high vacuum. Cool to room temperature under Argon.

  • Solvation: Add (1S,2S)-pseudoephedrine propionamide (1.0 equiv) and anhydrous THF (0.1 M concentration). Stir until dissolved.

  • Enolization: Cool to -78°C . Add LDA (2.1 equiv) dropwise via cannula.[1]

    • Observation: The mixture may become heterogeneous. Stir for 1 hour at -78°C.

    • Why: LiCl breaks up LDA aggregates and accelerates enolate formation while trapping the Z-enolate.[1]

  • Alkylation: Add propargyl bromide (1.2 equiv) dropwise.

    • Control: Maintain temperature at -78°C for 2 hours, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Isolate the alkylated amide.[2]

  • Hydrolysis (Auxiliary Removal):

    • Reflux the amide in 1:1 dioxane/1N

      
       for 4 hours.
      
    • Extract the auxiliary (pseudoephedrine) from the basic aqueous layer for recycling.[1]

    • Acidify the aqueous layer (pH 1) and extract the free acid (MPYA).[1]

Validation (QC):

  • 1H NMR (

    
    ):  Look for the doublet methyl group at 
    
    
    
    ppm and the triplet alkyne proton at
    
    
    ppm (
    
    
    Hz).[1]
  • Chiral HPLC: Derivatize a small aliquot with a chiral amine (e.g.,

    
    -methylbenzylamine) to determine ee.[1]
    

Part 3: Application Workflows (The "Use" Phase)

Workflow A: "Click" Peptide Stapling

MPYA is used to introduce an alkyne handle at the N-terminus or lysine side chain (via amide bond) to create "stapled" peptides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with an azido-amino acid.[1]

Diagram: Click Stapling Strategy

ClickStapling cluster_reagents Critical Parameters Start Peptide Synthesis (SPPS) (Resin Bound) Azide Incorporation of Azido-Amino Acid (e.g., Aha) Start->Azide SPPS Cycles Coupling Couple MPYA to N-Term (HATU/DIPEA) Cleavage TFA Cleavage (Linear Peptide) Coupling->Cleavage Azide->Coupling Final Cap Cyclization CuAAC Cyclization (CuSO4, THPTA, Ascorbate) Cleavage->Cyclization Dilute Cond. Product Stapled Peptide (Triazole Linker) Cyclization->Product Warning Avoid Oxygen during CuAAC to prevent Met oxidation Cyclization->Warning

Caption: Workflow for integrating MPYA into Solid Phase Peptide Synthesis (SPPS) for macrocyclization.

Protocol:

  • Coupling: Use standard HATU/DIPEA coupling for MPYA. Note: The alkyne is stable to TFA cleavage cocktails.[1]

  • Cyclization: Perform in solution (post-cleavage) at low concentration (0.5 mM) to favor intramolecular reaction over intermolecular oligomerization.[1]

  • Catalyst: Use

    
     stabilized by THPTA ligand to protect the peptide backbone from oxidative damage.[1]
    
Workflow B: Fragment Assembly (Polyketides)

MPYA mimics the propionate/acetate units found in polyketides (e.g., Epothilones).[1] The alkyne serves as a "masked" ketone or a coupling partner.

Diagram: Divergent Synthesis Path

Polyketide MPYA 2-Methylpent-4-ynoic Acid (Chiral) Sono Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) MPYA->Sono + Vinyl Iodide Hydration Hg(II) or Au(I) Hydration MPYA->Hydration VinylIodide Vinyl Iodide Fragment (Complex Polyketide) VinylIodide->Sono Enyne Conjugated Enyne Sono->Enyne Reduction Partial Reduction (cis/trans alkene) Enyne->Reduction Diketone 1,4-Diketone (Aldol Precursor) Hydration->Diketone

Caption: Divergent utility of MPYA in natural product fragment assembly.[1]

Key Reaction: Sonogashira Coupling [3]

  • Protect: Protect the carboxylic acid (e.g., as a methyl ester) before coupling if the partner is sensitive.

  • Conditions:

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (2 equiv) in DMF at room temperature.
  • Note: The

    
    -methyl group does not sterically hinder the terminal alkyne, allowing high yields (>85%).[1]
    

References

  • Myers, A. G., et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society.[2]

  • Meng, D., et al. (1997).[1] "Total Syntheses of Epothilones A and B." Journal of the American Chemical Society. (Demonstrates alkyne fragment usage).

  • Lau, Y. H., et al. (2015).[1] "Peptide Stapling Techniques Based on Different Macrocyclisation Chemistries." Chemical Society Reviews.

  • Punna, S., et al. (2005).[1] "Click Chemistry in Polymer Science." Angewandte Chemie. (General CuAAC protocols). [1]

Sources

Method

Application of 2-Methylpent-4-ynoic Acid in Materials Science: A Technical Guide

Senior Application Scientist's Note: Initial investigations into the topic "Application of 2-Methylpent-4-ynoic acid in materials science" revealed a significant scarcity of literature for this specific compound. It is h...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: Initial investigations into the topic "Application of 2-Methylpent-4-ynoic acid in materials science" revealed a significant scarcity of literature for this specific compound. It is highly probable that the intended subject was its structural analog, 2-Methylpent-4-enoic acid , which possesses a terminal alkene (C=C double bond) instead of an alkyne (C≡C triple bond). This guide will therefore focus on the known and potential applications of 2-Methylpent-4-enoic acid, a commercially available and studied compound. A brief theoretical overview of the potential of the hypothetical 2-Methylpent-4-ynoic acid will be provided for comprehensive understanding.

Part 1: Theoretical Potential of 2-Methylpent-4-ynoic Acid in Materials Science

A molecule with the structure of 2-Methylpent-4-ynoic acid would be a highly valuable bifunctional building block in materials science. The presence of a terminal alkyne and a carboxylic acid group would enable its use in several advanced applications:

  • "Click" Chemistry and Bioconjugation: The terminal alkyne is a prime functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This would allow for the straightforward covalent attachment of the molecule to azide-functionalized polymers, surfaces, or biomolecules, facilitating the creation of complex and functional materials.

  • Advanced Polymer Architectures: As a monomer, it could be used to synthesize polymers with pendant alkyne groups. These groups would serve as handles for post-polymerization modification, enabling the creation of graft copolymers, polymer networks, and functionalized polymer brushes.

  • Surface Engineering: The carboxylic acid group can anchor the molecule to various substrates (e.g., metal oxides), presenting the terminal alkyne for subsequent surface-initiated polymerizations or the attachment of other functional moieties.

Part 2: Practical Applications of 2-Methylpent-4-enoic Acid in Materials Science

While primarily recognized as a flavoring agent and an intermediate in pharmaceutical synthesis, the dual functionality of 2-Methylpent-4-enoic acid—a carboxylic acid and a terminal alkene—lends itself to applications in polymer and materials science.[1][2]

I. Overview of 2-Methylpent-4-enoic Acid

2-Methylpent-4-enoic acid is a branched-chain unsaturated fatty acid.[3] Its structure provides two key reactive sites: the carboxylic acid for condensation and amidation reactions, and the terminal double bond for polymerization and other addition reactions.

Table 1: Physicochemical Properties of 2-Methylpent-4-enoic Acid

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Density 0.956 g/cm³[4]
Boiling Point 195 °C @ 760 mmHg[3]
Solubility Slightly soluble in water[5]
II. Polymer Synthesis and Modification

The terminal alkene of 2-Methylpent-4-enoic acid allows it to be incorporated into polymer chains as a comonomer, thereby introducing carboxylic acid functionality.

Causality Behind Experimental Choices:

  • Functional Monomer: Introducing a comonomer with a reactive side group (like a carboxylic acid) is a common strategy to tailor the properties of a polymer. The carboxylic acid can enhance adhesion, improve dye uptake, and provide sites for cross-linking or further functionalization.

  • Free Radical Polymerization: This is a versatile and widely used polymerization method that is tolerant to a variety of functional groups, including carboxylic acids.

Protocol 1: Synthesis of a Functional Copolymer via Free Radical Polymerization

This protocol details the synthesis of a copolymer of styrene and 2-Methylpent-4-enoic acid, resulting in a polymer with pendant carboxylic acid groups.

Materials:

  • Styrene, freshly distilled

  • 2-Methylpent-4-enoic acid

  • Azobisisobutyronitrile (AIBN), initiator

  • Anhydrous toluene, solvent

  • Methanol, non-solvent for precipitation

Step-by-Step Methodology:

  • Monomer and Initiator Solution: In a Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 9.0 g, 86.4 mmol), 2-Methylpent-4-enoic acid (e.g., 1.0 g, 8.76 mmol), and AIBN (e.g., 0.15 g, 0.91 mmol) in anhydrous toluene (25 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 400 mL) while stirring vigorously. The copolymer will precipitate as a white solid.

  • Purification: Decant the supernatant and redissolve the polymer in a minimal amount of toluene. Re-precipitate into methanol to remove any unreacted monomers and initiator.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 50°C until a constant weight is achieved.

Self-Validating System:

  • Characterization: The successful incorporation of 2-Methylpent-4-enoic acid can be confirmed by ¹H NMR spectroscopy (presence of characteristic peaks for both monomers) and FTIR spectroscopy (appearance of a carbonyl peak around 1700 cm⁻¹).

  • Quantification: The percentage of the functional monomer in the copolymer can be determined by acid-base titration of the carboxylic acid groups.

G cluster_poly Polymer Synthesis Workflow monomers Styrene + 2-Methylpent-4-enoic Acid polymerization Free Radical Polymerization (70°C, 24h) monomers->polymerization initiator AIBN initiator->polymerization solvent Toluene solvent->polymerization precipitation Precipitation in Methanol polymerization->precipitation copolymer Functional Copolymer precipitation->copolymer

Caption: Synthesis of a functional copolymer.

III. Surface Modification and Functionalization

The carboxylic acid group of 2-Methylpent-4-enoic acid can be used to anchor the molecule to a surface, presenting the terminal alkene for subsequent reactions.

Causality Behind Experimental Choices:

  • Surface Activation: Many inorganic substrates have surface hydroxyl groups that can be functionalized. Converting these to amine groups provides a reactive site for coupling with carboxylic acids.

  • Amide Bond Formation: The reaction between a carboxylic acid and an amine to form a stable amide bond is a robust and widely used coupling chemistry.

Protocol 2: Surface Modification of a Substrate with 2-Methylpent-4-enoic Acid

This protocol describes the covalent attachment of 2-Methylpent-4-enoic acid to an amine-functionalized surface, creating a surface with pendant double bonds.

Materials:

  • Substrate with surface hydroxyl groups (e.g., silicon wafer, glass slide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • 2-Methylpent-4-enoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Cleaning and Hydroxylation: Thoroughly clean the substrate (e.g., sonication in acetone and isopropanol) and treat with an oxygen plasma or piranha solution to generate a high density of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).

  • Surface Amination: Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form a self-assembled monolayer of the silane.

  • Rinsing and Curing: Rinse the substrate with fresh toluene to remove excess APTES and cure in an oven at 110°C for 1 hour.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 2-Methylpent-4-enoic acid (e.g., 0.2 g, 1.75 mmol), EDC (e.g., 0.4 g, 2.1 mmol), and NHS (e.g., 0.24 g, 2.1 mmol) in anhydrous DMF (15 mL). Stir at room temperature for 1 hour to form the NHS-ester.

  • Coupling to Surface: Immerse the amine-functionalized substrate in the activated acid solution and allow it to react overnight at room temperature.

  • Final Rinsing: Remove the substrate and rinse sequentially with DMF, deionized water, and ethanol. Dry under a stream of nitrogen.

Self-Validating System:

  • Surface Wettability: The change in the water contact angle before and after each modification step indicates the successful alteration of the surface chemistry.

  • Spectroscopic Analysis: X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the elemental composition of the surface at each stage.

G cluster_surf Surface Modification Workflow substrate Hydroxylated Substrate amination Amination (APTES) substrate->amination amine_surface Amine-Functionalized Surface amination->amine_surface coupling Amide Coupling amine_surface->coupling acid_activation Acid Activation (EDC/NHS) acid_activation->coupling modified_surface Alkene-Functionalized Surface coupling->modified_surface

Caption: Surface functionalization workflow.

References

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

  • The Good Scents Company. 2-methyl-4-pentenoic acid. [Link]

  • PubChem. 2-Methyl-4-pentenoic acid. [Link]

Sources

Application

Application Note: Biocatalytic Synthesis of 2-Methylpent-4-ynoic Acid

Abstract & Strategic Significance 2-Methylpent-4-ynoic acid is a high-value chiral synthon featuring a terminal alkyne and an -methyl carboxylic acid moiety.[1][2][3] Its structural duality makes it a critical building b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Methylpent-4-ynoic acid is a high-value chiral synthon featuring a terminal alkyne and an


-methyl carboxylic acid moiety.[1][2][3] Its structural duality makes it a critical building block for:
  • "Click" Chemistry Drug Conjugates: The alkyne handle allows for bio-orthogonal labeling via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3]

  • Prostaglandin & Polyketide Analogs: Serving as a chiral fragment for complex natural product total synthesis.[1][2][3]

  • Peptidomimetics: Acting as a non-natural amino acid precursor (via Curtius rearrangement).[2][3]

While chemical routes (e.g., Evans auxiliary alkylation) exist, they are atom-inefficient and require cryogenic conditions.[1][3] This Application Note details a scalable, room-temperature Biocatalytic Kinetic Resolution (BKR) protocol using immobilized Candida antarctica Lipase B (CALB). This method offers high enantioselectivity (


), solvent flexibility, and simultaneous access to both enantiomers (the hydrolyzed acid and the unreacted ester).[1]

Biocatalytic Strategy & Mechanism[1][4]

The core strategy relies on the Hydrolytic Kinetic Resolution (HKR) of the racemic methyl ester precursor. Lipases differentiate between the enantiomers based on the steric fit of the


-substituent (methyl group) within the enzyme's active site pockets.[1]
Reaction Scheme

The racemic methyl 2-methylpent-4-ynoate is subjected to lipase catalysis in an aqueous/organic biphasic system.[1][2][3] The enzyme preferentially hydrolyzes one enantiomer (typically the S-enantiomer for this class of aliphatic esters with CALB/CRL) into the free acid, leaving the R-enantiomer as the unreacted ester.[1]

ReactionScheme Substrate Racemic Methyl 2-methylpent-4-ynoate Enzyme Immobilized Lipase (CALB / Novozym 435) Substrate->Enzyme Binding Inter Acyl-Enzyme Intermediate Enzyme->Inter Fast Reacting Enantiomer Prod_Ester (R)-Methyl 2-methylpent-4-ynoate (Unreacted Substrate) Enzyme->Prod_Ester Slow Reacting Enantiomer (Remains) Prod_Acid (S)-2-Methylpent-4-ynoic Acid (Hydrolyzed Product) Inter->Prod_Acid + H2O Hydrolysis ByProd Methanol Inter->ByProd

Figure 1: Mechanism of Lipase-Mediated Kinetic Resolution.[2][3][4][5][6] The enzyme discriminates between enantiomers, hydrolyzing one to the acid while leaving the other esterified.[1][7]

Experimental Protocol

Materials & Equipment
  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B) or Candida rugosa Lipase (CRL, Type VII).[3]

  • Substrate: Racemic methyl 2-methylpent-4-ynoate (Synthesized via methylation of methyl 4-pentynoate or commercially sourced).[1][2][3]

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (for biphasic system).[2][3]

  • Equipment: Thermostatted orbital shaker, pH-stat titrator (optional but recommended for scale-up), GC-FID with chiral column.

Step-by-Step Procedure
Phase A: Substrate Preparation (If not purchased)
  • Dissolve methyl 4-pentynoate (1.0 eq) in THF at -78°C.

  • Add LDA (1.1 eq) dropwise to generate the enolate.[2][3]

  • Add MeI (1.2 eq) and warm to room temperature (RT) over 4 hours.

  • Quench with saturated NH₄Cl, extract with ether, and distill.

    • Checkpoint: Verify purity >95% by GC before proceeding to biocatalysis.[1][2][3]

Phase B: Enzymatic Resolution (The Core Protocol)
  • Reaction Setup: In a 250 mL round-bottom flask, suspend racemic methyl 2-methylpent-4-ynoate (12.6 g, 100 mmol) in 0.1 M Phosphate Buffer pH 7.0 (100 mL).

    • Note: For faster rates, add 10% v/v MTBE to improve substrate solubility.[1][2][3]

  • Enzyme Addition: Add Novozym 435 (200 mg, ~2% w/w relative to substrate).

    • Expert Tip: Enzyme loading can be optimized.[1][2][3] Start low to prevent "overshoot" of conversion if monitoring is manual.

  • Incubation: Shake at 200 rpm at 30°C .

  • pH Control: The reaction produces acid, lowering pH.[1][2][3] Maintain pH 7.0 by:

    • Method A (Manual): Periodically add 1.0 M NaOH.[1][2][3]

    • Method B (Automated): Use a pH-stat titrator with 1.0 M NaOH.[1][2][3] This provides real-time conversion data based on base consumption.[1][2][3]

  • Monitoring: At regular intervals (every 2 hours), withdraw 50 µL aliquots. Extract with ethyl acetate and analyze via Chiral GC (see Section 4).

  • Termination: Stop the reaction when conversion reaches 50% (theoretical maximum yield for resolution) or when the enantiomeric excess of the substrate (

    
    ) or product (
    
    
    
    ) meets requirements.
    • Target: Typically ~45-50% conversion to ensure high

      
       of the remaining ester.[1][2][3]
      
Phase C: Downstream Processing (Separation)[3]
  • Filtration: Filter off the immobilized enzyme (can be washed with acetone and reused).[2][3]

  • Phase Separation:

    • Adjust aqueous mixture to pH 8.5 with saturated NaHCO₃.

    • Extract 3x with Ethyl Acetate .[1][2][3]

    • Organic Phase: Contains the (R)-Ester (Unreacted).[3] Dry over MgSO₄ and concentrate.

    • Aqueous Phase: Contains the (S)-Acid (as carboxylate salt).[2][3]

  • Acid Recovery:

    • Acidify the aqueous phase to pH 2.0 with 1 M HCl.[2][3]

    • Extract 3x with Dichloromethane (DCM) .[2][3]

    • Dry over Na₂SO₄ and concentrate to yield the (S)-Acid .[2][3]

Process Workflow Diagram

Workflow Start Start: Racemic Ester + Buffer (pH 7.0) EnzymeAdd Add Novozym 435 Incubate 30°C, 200 rpm Start->EnzymeAdd Monitor Monitor Conversion (GC) Maintain pH 7.0 (NaOH) EnzymeAdd->Monitor Stop Stop at 50% Conversion Monitor->Stop ee > 98% Filter Filter Enzyme Stop->Filter Split Adjust pH to 8.5 Extract with EtOAc Filter->Split OrgPhase Organic Phase (Unreacted Ester) Split->OrgPhase Extract AqPhase Aqueous Phase (Product Salt) Split->AqPhase Raffinate FinalEster Pure (R)-Ester OrgPhase->FinalEster Evaporate Acidify Acidify to pH 2.0 Extract with DCM AqPhase->Acidify FinalAcid Pure (S)-Acid Acidify->FinalAcid Evaporate

Figure 2: Downstream processing workflow for the separation of chiral acid and ester.

Analytical Methods & Validation

Chiral Gas Chromatography (GC)

To determine Conversion (


) and Enantiomeric Excess (

).[3]
  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or equivalent (e.g., Cyclodex-B).[1][2][3]

  • Carrier Gas: Helium (1.0 mL/min).[2][3]

  • Temperature Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Derivatization (For Acid): Treat the acid fraction with trimethylsilyldiazomethane (TMS-CHN₂) to convert it back to the methyl ester for accurate GC comparison, or analyze as free acid if the column permits.[1]

Calculation of Enantioselectivity (E-value)

The intrinsic enantioselectivity of the enzyme (


) is calculated using the conversion (

) and the enantiomeric excess of the substrate (

) and product (

):


Target Metrics:

Parameter Target Value Notes

| Conversion (


)  | 45–50% | Do not exceed 50% if high 

of ester is desired. | |

(Acid)
| > 95% | Usually high at low conversions (<40%).[3] | |

(Ester)
| > 98% | Maximized as conversion approaches 50-55%.[2][3] | | E-value | > 100 | Indicates a highly selective process.[1][2][3] |

Expert Insights & Troubleshooting

Why This Fails (Common Pitfalls)
  • pH Drift: The hydrolysis releases protons.[2][3] If the buffer capacity is exceeded and pH drops below 6.0, enzyme activity plummets.[1] Solution: Use a pH-stat or high-concentration buffer (0.5 M).[1][2][3]

  • Low Solubility: The alkyne chain is hydrophobic.[2][3] Solution: Add a co-solvent like Acetone or DMSO (up to 10% v/v), or use a biphasic system (Toluene/Water).

  • Enantiomeric Reversal: While CALB typically favors the S-acid in this class, the presence of the alkyne at C4 could alter binding modes compared to the alkene.[1] Validation: Always perform optical rotation polarimetry on the isolated product and compare with literature standards for 2-methylpent-4-enoic acid analogs to confirm absolute configuration.

Alternative: Nitrilase Route

For researchers requiring the acid directly without a resolution limit (100% yield potential), consider the Nitrilase-mediated hydrolysis of 2-methylpent-4-ynenitrile.[1][2][3] Specific nitrilases (e.g., from Arabidopsis or commercial screening kits) can hydrolyze nitriles with dynamic kinetic resolution (DKR), potentially converting the racemic nitrile entirely to the (R)- or (S)-acid.[1]

References

  • Anderson, E. M., et al.

    
    -Methyl Carboxylic Esters."[1][2][3] Biotechnology & Bioengineering, vol. 58, no.[1][2][8][9][10][11] 4, 1998.[1][2][3] 
    
  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, vol. 18, no. 12, 2007. [3]

  • PubChem Compound Summary. "2-Methylpent-4-enoic acid (Analogous Structure Data)." National Center for Biotechnology Information.[1][2][3] [3]

  • Pamies, O., & Backvall, J. E. "Combination of Enzymes and Metal Catalysts.[1][2] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, vol. 103, no.[1][2] 8, 2003.

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates."[1] Angewandte Chemie International Edition, vol. 43, no.[1][2] 7, 2004. [3]

Sources

Method

Scale-up synthesis of 2-Methylpent-4-ynoic acid for industrial applications

Executive Summary This guide details the process development and scale-up strategy for 2-Methylpent-4-ynoic acid (CAS: 16396-65-3) . This molecule is a critical chiral building block (often resolved downstream) used in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development and scale-up strategy for 2-Methylpent-4-ynoic acid (CAS: 16396-65-3) . This molecule is a critical chiral building block (often resolved downstream) used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a "click chemistry" ligation handle in antibody-drug conjugates (ADCs).

While laboratory methods often utilize the oxidation of 2-methylpent-4-yn-1-ol, this route is economically unviable at scale due to the high cost of oxidants and safety hazards associated with chromium or DMSO-based oxidations. This protocol focuses on the Malonic Ester Synthesis route, optimized for the kilogram-to-ton scale. This pathway utilizes commercially available Diethyl methylmalonate and Propargyl bromide , balancing cost-efficiency with robust safety controls.

Process Safety Management (PSM)

CRITICAL WARNING: This process involves Propargyl Bromide , a high-energy, shock-sensitive alkylating agent.

  • Hazard Control: Never use neat Propargyl Bromide. Use 80% w/w solution in toluene . Toluene acts as a diluent and heat sink, significantly reducing shock sensitivity [1].

  • Thermal Runaway: The alkylation reaction is highly exothermic. Reactor temperature must be controlled via jacket cooling and precise dosing rates.

  • Lachrymator: Propargyl bromide is a potent lachrymator.[1] Closed-system handling and scrubbers are mandatory.

Chemical Reaction Strategy

The synthesis proceeds via a three-stage "One-Pot, Two-Step" sequence (if saponification/decarboxylation are telescoped):

  • Alkylation: Enolization of Diethyl methylmalonate followed by SN2 attack on Propargyl bromide.

  • Hydrolysis: Saponification of the diester to the dicarboxylate salt.

  • Decarboxylation: Acid-catalyzed thermal loss of CO₂ to yield the target mono-acid.[2]

Reaction Scheme (DOT Visualization)

ReactionScheme Start Diethyl methylmalonate (Starting Material) Inter Intermediate: Diethyl 2-methyl-2-(prop-2-ynyl)malonate Start->Inter Step 1: Alkylation (60-70°C) Reagent1 NaOEt / EtOH (Base) Reagent1->Inter Reagent2 Propargyl Bromide (80% in Toluene) Reagent2->Inter Step2 KOH / H2O (Hydrolysis) Inter->Step2 Step 2: Saponification Step3 H2SO4 / Heat (-CO2) Step2->Step3 Step 3: Decarboxylation Product Product: 2-Methylpent-4-ynoic acid Step3->Product Isolation

Caption: Linear synthesis workflow from malonate precursor to final decarboxylated acid.

Detailed Industrial Protocol

Step 1: Alkylation of Diethyl Methylmalonate

Rationale: Starting with methylmalonate rather than malonate prevents the formation of dialkylated by-products (bis-propargyl), which are inseparable by distillation.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Attribute
Diethyl Methylmalonate 1.0 Substrate Purity >98% (GC)
Sodium Ethoxide (21% in EtOH) 1.05 Base Moisture sensitive
Propargyl Bromide (80% in Tol) 1.10 Electrophile Shock Sensitive

| Ethanol (Anhydrous) | 5.0 vol | Solvent | Water <0.1% |[3]

Procedure:

  • Inertion: Purge a glass-lined reactor (GLR) with N₂.

  • Base Charge: Charge Sodium Ethoxide solution. Cool to 0–5°C.

  • Substrate Addition: Add Diethyl Methylmalonate slowly, maintaining T < 10°C. Stir for 30 mins to ensure complete enolate formation.

  • Alkylation (Dosing): Add Propargyl Bromide solution dropwise over 2–4 hours.

    • Control Point: The reaction is exothermic. Maintain internal T < 20°C during addition to prevent "runaway" and minimize O-alkylation side products.

  • Reaction: After addition, warm to 65°C (reflux) for 4–6 hours.

  • Monitor: Check conversion via GC. Target: <2% unreacted methylmalonate.

  • Workup: Distill off Ethanol/Toluene solvent mixture (recycle). Partition residue between water and MTBE (Methyl tert-butyl ether) to remove inorganic salts.

Step 2 & 3: Hydrolysis and Decarboxylation

Rationale: Acidic decarboxylation is preferred over thermal decarboxylation of the neat diacid to prevent polymerization of the alkyne [2].

Procedure:

  • Hydrolysis: Charge the crude alkylated ester into the reactor. Add 40% KOH (2.5 equiv) and water. Reflux (100°C) for 4 hours.

    • Check: A clear homogeneous solution indicates complete saponification.

  • Acidification: Cool to 20°C. Slowly add Conc. H₂SO₄ until pH < 1.

    • Safety: Massive CO₂ evolution will occur during the subsequent heating step. Ensure reactor vent lines are oversized and clear.

  • Decarboxylation: Heat the aqueous slurry to 105–110°C (reflux). CO₂ off-gassing will be vigorous.

  • Endpoint: Reaction is complete when CO₂ evolution ceases (approx. 3–5 hours).

  • Isolation: Cool to 25°C. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry organic layer (MgSO₄), concentrate, and perform fractional distillation under reduced pressure.

    • Target BP: ~105°C @ 15 mmHg.

Process Analytical Technology (PAT) & Troubleshooting

Impurity Profile
ImpurityOriginControl Strategy
Allenyl Isomer Base-catalyzed isomerization of the terminal alkyne.Strictly control temp during alkylation (<70°C). Avoid prolonged exposure to base.
Dialkylated Malonate Over-alkylation.Use Diethyl methylmalonate as starting material, not unsubstituted malonate.
O-Alkylated Product Kinetic product of enolate attack.Higher temperature favors C-alkylation (thermodynamic). Ensure reflux step is adequate.
Process Flow Diagram (Equipment Logic)

ProcessFlow Reactor GLR Reactor (Jacketed, Reflux Condenser) Scrubber Caustic Scrubber (Neutralize HBr/Propargyl vapors) Reactor->Scrubber Vent Gases (CO2, Vapors) Distillation Vacuum Distillation (Product Purification) Reactor->Distillation Crude Oil Distillation->Reactor Solvent Recycle (Optional) Waste Aqueous Waste (High COD) Distillation->Waste Pot Residue RawMat Raw Materials (Under N2) RawMat->Reactor Controlled Dosing

Caption: Equipment setup highlighting the critical scrubber connection for safety.

References

  • Fisher Scientific. (2024). Safety Data Sheet: Propargyl bromide, 80% w/w in toluene. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. Retrieved from [Link]

  • PubChem. (2025).[3] 2-Methyl-4-pentenoic acid Compound Summary. (Analogous structure data). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methylpent-4-ynoic Acid

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical assistance to enhance the yield and purity of 2-Methylpent-4-ynoic acid. As Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical assistance to enhance the yield and purity of 2-Methylpent-4-ynoic acid. As Senior Application Scientists, we provide insights grounded in established chemical principles and field-tested experience to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yield synthetic route for 2-Methylpent-4-ynoic acid?

A1: The malonic ester synthesis is a robust and highly adaptable method for the preparation of substituted carboxylic acids like 2-Methylpent-4-ynoic acid.[1][2] This multi-step process offers good control over the introduction of different alkyl groups. The overall strategy involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.

Q2: What are the key stages of the malonic ester synthesis for this specific molecule?

A2: The synthesis can be broken down into four primary stages:

  • Enolate Formation: Deprotonation of diethyl malonate using a suitable base to form a nucleophilic enolate.[3][4]

  • First Alkylation: Reaction of the enolate with propargyl bromide to introduce the pent-4-ynyl group.

  • Second Alkylation: A second deprotonation followed by alkylation with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the α-position.

  • Hydrolysis and Decarboxylation: Saponification of the diester to a dicarboxylic acid, followed by acid-catalyzed decarboxylation to yield 2-Methylpent-4-ynoic acid.[5]

Q3: What safety precautions should be taken during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Special attention should be paid to the handling of sodium ethoxide, a strong base, and propargyl bromide and methyl iodide, which are toxic and volatile. The final product, 2-Methylpent-4-ynoic acid, is expected to be corrosive and harmful if swallowed.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Methylpent-4-ynoic acid, providing explanations and actionable solutions.

Low Yield in Alkylation Steps

Problem: The yield of the mono- or di-alkylated malonic ester is lower than expected.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The formation of the enolate is crucial for the subsequent alkylation.

    • Solution: Ensure the use of a sufficiently strong and dry base like sodium ethoxide. The reaction should be carried out under anhydrous conditions to prevent quenching of the base and the enolate. The pKa of the α-hydrogen in diethyl malonate is approximately 13, making sodium ethoxide a suitable base.[2]

  • Suboptimal Reaction Temperature: The temperature can influence the rate of both the desired SN2 reaction and potential side reactions.

    • Solution: The alkylation is typically performed at or slightly above room temperature. If the reaction is sluggish, gentle heating may be applied, but this should be monitored carefully to avoid side reactions.

  • Steric Hindrance: While propargyl bromide and methyl iodide are primary halides and ideal for SN2 reactions, bulky substrates or reagents can hinder the reaction.[7]

    • Solution: Ensure the use of unhindered alkylating agents. For this synthesis, propargyl bromide and methyl iodide are appropriate choices.

Formation of Side Products

Problem: The crude product shows the presence of significant impurities.

Possible Causes & Solutions:

  • Dialkylation with the Same Reagent: In the first alkylation step, a portion of the mono-alkylated product may be deprotonated again and react with another molecule of propargyl bromide.

    • Solution: Carefully control the stoichiometry. Using a slight excess of diethyl malonate relative to the base and propargyl bromide can favor mono-alkylation.

  • Elimination Reactions: Although less likely with primary halides, the use of a very strong base can potentially lead to elimination side reactions. The acetylide ion formed is a strong base.[8]

    • Solution: Sodium ethoxide is a suitable base that balances reactivity for deprotonation without being overly aggressive to promote elimination with primary halides.

  • Allenyl Side Products: The propargyl anion is in equilibrium with its allenyl isomer. This can lead to the formation of allenic side products upon alkylation.

    • Solution: While challenging to eliminate completely, conducting the reaction at lower temperatures can sometimes favor the desired propargyl product.

Incomplete Hydrolysis or Decarboxylation

Problem: The final product is contaminated with the intermediate diester or the dicarboxylic acid.

Possible Causes & Solutions:

  • Inefficient Hydrolysis: The saponification of the sterically hindered diester may be slow.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a strong base (e.g., NaOH or KOH) and allowing for an adequate reflux time. Monitoring the reaction by TLC can confirm the disappearance of the starting ester.

  • Incomplete Decarboxylation: The decarboxylation of the substituted malonic acid may not have gone to completion.

    • Solution: Decarboxylation is typically achieved by heating the acidified reaction mixture. Ensure the temperature is high enough (usually reflux) and maintained for a sufficient period. The evolution of CO2 gas is an indicator of the reaction's progress.[9]

Experimental Protocols

Synthesis of Diethyl 2-methyl-2-propargylmalonate
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Formation: Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. Allow the mixture to stir for 30-60 minutes at room temperature.

  • First Alkylation: Add propargyl bromide dropwise to the solution, maintaining the temperature below 30°C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Second Alkylation: Cool the reaction mixture in an ice bath and add a second equivalent of sodium ethoxide solution. After stirring for 30 minutes, add methyl iodide dropwise. Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

  • Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Hydrolysis and Decarboxylation to 2-Methylpent-4-ynoic Acid
  • Hydrolysis: The crude diethyl 2-methyl-2-propargylmalonate is refluxed with an excess of a strong base solution (e.g., 20% aqueous NaOH) until the hydrolysis is complete.

  • Acidification and Decarboxylation: The reaction mixture is cooled and then carefully acidified with a strong acid (e.g., concentrated HCl or H2SO4) to a pH of ~1-2. The acidified mixture is then heated to reflux to effect decarboxylation until the evolution of CO2 ceases.

  • Extraction and Purification: After cooling, the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed. The crude 2-Methylpent-4-ynoic acid can then be purified by vacuum distillation.

Visualizing the Workflow

Malonic Ester Synthesis Workflow

Malonic Ester Synthesis cluster_0 Step 1 & 2: Alkylation cluster_1 Step 3 & 4: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate_1 Enolate_1 Diethyl Malonate->Enolate_1 1. NaOEt, EtOH Monoalkylated Ester Monoalkylated Ester Enolate_1->Monoalkylated Ester 2. Propargyl Bromide Enolate_2 Enolate_2 Monoalkylated Ester->Enolate_2 3. NaOEt, EtOH Dialkylated Ester Dialkylated Ester Enolate_2->Dialkylated Ester 4. Methyl Iodide Dicarboxylic Acid Dicarboxylic Acid Dialkylated Ester->Dicarboxylic Acid 1. NaOH, H2O, Heat 2. H3O+ Final Product 2-Methylpent-4-ynoic Acid Dicarboxylic Acid->Final Product Heat (-CO2)

Caption: Workflow for the synthesis of 2-Methylpent-4-ynoic acid via malonic ester synthesis.

Quantitative Data Summary

StepReagentMolar Ratio (relative to Diethyl Malonate)Typical Yield
First Alkylation Propargyl Bromide1.0 - 1.180-90%
Second Alkylation Methyl Iodide1.0 - 1.185-95%
Hydrolysis & Decarboxylation NaOH / H3O+Excess70-85%
Overall 48-72%

Note: Yields are approximate and can vary based on reaction scale and optimization.

References

  • (2R)-2-Methylpent-4-enoic acid - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • CN101157608A - Method for preparing 4-pentenoic acid - Google Patents. (n.d.).
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (n.d.). Retrieved February 3, 2026, from [Link]

  • CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents. (n.d.).
  • 2-methyl-4-pentenoic acid, 1575-74-2 - The Good Scents Company. (n.d.). Retrieved February 3, 2026, from [Link]

  • New process of synthesis of 2-methyl-2-pentenoic acid - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents. (n.d.).
  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved February 3, 2026, from [Link]

  • Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (2022, June 22). Retrieved February 3, 2026, from [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. (2021, May 7). Antib Ther, 4(2), 73-88. Retrieved February 3, 2026, from [Link]

  • 16.06.3: Deprotonated Alkynes - Chemistry LibreTexts. (2015, January 13). Retrieved February 3, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid | Homework.Study.com. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Alkylation of Malonic Ester - ResearchGate. (2020, November 5). Retrieved February 3, 2026, from [Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides - Master Organic Chemistry. (2013, May 1). Retrieved February 3, 2026, from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein J Org Chem, 16, 1878-1883. Retrieved February 3, 2026, from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed. (2020, July 28). Retrieved February 3, 2026, from [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Retrieved February 3, 2026, from [Link]

  • Malonic Ester Synthesis - Organic Chemistry On-Line. (n.d.). Retrieved February 3, 2026, from [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Production of 4-Ethyl Malate through Position-Specific Hydrolysis of Photobacterium lipolyticum M37 Lipase - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Video: Preparation of Alkynes: Alkylation Reaction - JoVE. (2025, May 22). Retrieved February 3, 2026, from [Link]

  • 1Progress, applications, challenges and prospects of protein purification technology - PMC. (2022, December 6). Retrieved February 3, 2026, from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Suggest an efficient synthesis route for this compound using the malonic ester synthesis and propose the reaction mechanism | Homework.Study.com. (n.d.). Retrieved February 3, 2026, from [Link]

  • Malonic Ester Synthesis Reaction Mechanism - YouTube. (2018, May 11). Retrieved February 3, 2026, from [Link]

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (n.d.). Retrieved February 3, 2026, from [Link]

  • Alkylation of Alkynes - YouTube. (2018, January 5). Retrieved February 3, 2026, from [Link]

  • Ch21: Malonic esters - University of Calgary. (n.d.). Retrieved February 3, 2026, from [Link]

  • 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 - Sciencemadness.org. (2005, May 6). Retrieved February 3, 2026, from [Link]

  • US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents. (n.d.).
  • SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT Enrique ~iez-Barra,q). (n.d.). Retrieved February 3, 2026, from [Link]

  • Show how you could use a malonic ester synthesis to prepare the following.. - Filo. (2025, May 26). Retrieved February 3, 2026, from [Link]

  • Decarboxylation of malonic esters - Chemistry Stack Exchange. (2024, December 20). Retrieved February 3, 2026, from [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem - YouTube. (2025, March 14). Retrieved February 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylpent-4-ynoic Acid

Welcome to the technical support guide for the synthesis of 2-Methylpent-4-ynoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methylpent-4-ynoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

The most common and versatile route to 2-Methylpent-4-ynoic acid is a variation of the malonic ester synthesis. This pathway involves the alkylation of a methyl-substituted malonic ester with a propargyl halide, followed by saponification and decarboxylation. While robust, this multi-step synthesis presents several opportunities for side reactions that can impact yield and purity.

Primary Synthetic Pathway: Malonic Ester Route

The idealized synthesis proceeds in three key stages: enolate formation and alkylation, ester hydrolysis (saponification), and finally, decarboxylation.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation S1 Diethyl Methylmalonate Base NaOEt, EtOH S1->Base Deprotonation Enolate Enolate Intermediate S1->Enolate Base->Enolate AlkylHalide Propargyl Bromide Enolate->AlkylHalide SN2 Attack S2 Diethyl 2-Methyl-2-propargylmalonate Enolate->S2 AlkylHalide->S2 S2_dup Diethyl 2-Methyl-2-propargylmalonate S3 Dicarboxylate Salt S4 2-Methyl-4-pentynoic Acid (Final Product) S3->S4 S3_dup Dicarboxylate Salt Base2 1. NaOH (aq), Δ 2. H3O+ Base2->S3 S2_dup->Base2 Heat Δ (-CO2) Heat->S4 S3_dup->Heat G Start Diethyl Methylmalonate Enolate PropargylBr1 + Propargyl-Br Start->PropargylBr1 1st SN2 DesiredPath Mono-alkylation (Desired Product) Base - H+ DesiredPath->Base Deprotonation (Side Reaction) SideReaction Dialkylation (Byproduct) PropargylBr1->DesiredPath PropargylBr2 + Propargyl-Br PropargylBr2->SideReaction Base->PropargylBr2 2nd SN2

Caption: Competing mono-alkylation and dialkylation pathways.

Troubleshooting and Resolution:

  • Stoichiometry Control: Use a slight excess of the malonic ester (e.g., 1.1 to 1.2 equivalents) relative to the base and alkylating agent. This ensures the base is consumed before it can deprotonate the mono-alkylated product.

  • Controlled Addition: Add the propargyl bromide slowly and at a reduced temperature (e.g., 0 °C to room temperature). This maintains a low concentration of the alkylating agent, favoring reaction with the more acidic starting material. [1]3. Choice of Base: While sodium ethoxide is common, using a bulkier base like potassium tert-butoxide can sterically hinder the approach to the more substituted mono-alkylated product, thus reducing dialkylation.

Analytical Identification of Dialkylation Byproduct:

Analytical Method Expected Observation for Dialkylated Product
GC-MS A peak with M+ corresponding to C₁₅H₂₂O₄ (diethyl 2,2-di(prop-2-yn-1-yl)malonate), MW = 282.33 g/mol .
¹H NMR Absence of the quartet for the α-hydrogen. Presence of two distinct propargyl group signals (or one integrating to 4H).

| ¹³C NMR | Absence of the methine carbon signal (~50-55 ppm). Presence of a quaternary α-carbon signal. |

FAQ 2: After workup, my final product is difficult to extract from the aqueous layer and shows poor solubility in organic solvents.

Question: I've completed the saponification and acidification steps, but my yield is extremely low after extraction with ether. The product seems to be staying in the aqueous layer. What happened?

Answer: This issue points to incomplete hydrolysis of one or both ester groups. The resulting product is a carboxylate salt (if acidification was insufficient) or a half-ester/di-acid, which has significantly higher water solubility and lower organic solvent solubility than the final carboxylic acid.

Mechanistic Insight: Ester hydrolysis, or saponification, is a reversible reaction catalyzed by acid or promoted by a base. [2][3]Under basic conditions, the reaction is driven to completion because the final step, deprotonation of the carboxylic acid to form a carboxylate, is irreversible. [4]However, if the reaction time is too short, the temperature is too low, or there is steric hindrance, the hydrolysis may be incomplete.

Troubleshooting and Resolution:

  • Ensure Complete Saponification:

    • Protocol: Heat the reaction mixture (diethyl 2-methyl-2-propargylmalonate with aqueous NaOH or KOH) to reflux for a sufficient period (typically 2-4 hours). Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

    • Solubilizing Agent: The organic ester may not be fully soluble in the aqueous base. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a co-solvent like ethanol can significantly increase the reaction rate.

  • Proper Acidification:

    • Protocol: After saponification, cool the reaction mixture in an ice bath and acidify slowly with concentrated HCl or H₂SO₄. It is crucial to acidify well beyond the neutral point. Check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). This guarantees that the dicarboxylate salt is fully protonated to the diacid, which is necessary for the subsequent decarboxylation. [5]

FAQ 3: My final product NMR shows signals for the desired product, but also a persistent peak around 170-175 ppm and a broad singlet.

Question: My final product seems mostly pure, but I can't get rid of an impurity that looks like a carboxylic acid. I'm sure I heated it long enough for decarboxylation. Why is it still there?

Answer: This indicates incomplete decarboxylation . The intermediate, 2-methyl-2-propargylmalonic acid, is a β-dicarboxylic acid, which readily loses CO₂ upon heating. [6]However, if the temperature is too low or the heating time is insufficient, this reaction may not go to completion.

Mechanistic Insight: Decarboxylation of β-keto acids and malonic acids proceeds through a cyclic, six-membered transition state. [6][7]This process requires sufficient thermal energy to overcome the activation barrier. The presence of a strong acid catalyst can sometimes lower this temperature, but neat heating of the isolated diacid is often most effective.

Caption: Mechanism of decarboxylation for the malonic acid intermediate.

Troubleshooting and Resolution:

  • Ensure Sufficient Heating: After acidification and isolation of the crude dicarboxylic acid, heat it to a temperature of 140-160 °C. Vigorous bubbling (CO₂ evolution) should be observed. Continue heating until the bubbling ceases completely.

  • Vacuum Distillation: The final product, 2-Methylpent-4-ynoic acid, is often purified by vacuum distillation. This high-temperature step can also serve to complete the decarboxylation of any remaining diacid impurity.

  • Monitoring: The decarboxylation can be monitored by IR spectroscopy by observing the disappearance of one of the C=O stretches of the diacid.

FAQ 4: My product's spectral data suggests the presence of an allene or an internal alkyne.

Question: My ¹H NMR is complex. I see the terminal alkyne proton, but I also see signals in the vinyl region. Could the alkyne be rearranging?

Answer: Yes, this is a known side reaction. You are likely observing byproducts from alkyne isomerization . The terminal alkyne (a 1-alkyne) can rearrange under certain conditions (especially with residual base at high temperatures) to form more stable internal alkynes or an allene.

Mechanistic Insight: Strong bases can deprotonate the carbon adjacent to the alkyne (the propargylic position), leading to a resonance-stabilized anion. Reprotonation can occur at different positions, leading to a mixture of isomers. This process is known as the zipper reaction. While typically requiring very strong bases like potassium tert-butoxide at high temperatures, it can occur to a minor extent under less harsh conditions.

Troubleshooting and Resolution:

  • Quench Carefully: Ensure the reaction is fully quenched and neutralized before heating or distillation to remove any residual base.

  • Temperature Control: Avoid unnecessarily high temperatures during the alkylation step and subsequent workup.

  • Purification: Careful fractional distillation under vacuum may be able to separate the desired terminal alkyne from lower-boiling allene or higher-boiling internal alkyne isomers.

Analytical Identification of Isomers:

Isomer Expected ¹H NMR Signals Expected IR Signal (C≡C/C=C=C)
Desired Product Terminal alkyne C-H (~2.0-2.5 ppm, triplet) ~3300 cm⁻¹ (strong, sharp), ~2120 cm⁻¹ (weak)
Allene Byproduct Allenic C-H (~4.5-5.5 ppm) ~1950 cm⁻¹ (strong)

| Internal Alkyne | Absence of terminal alkyne C-H signal | ~2250 cm⁻¹ (very weak or absent) |

References

  • Evans, D. A. (n.d.). Synthesis of (R)-2-Methylpent-4-enoic acid via chiral auxiliary. Wikipedia.
  • MedChemExpress. (n.d.). 2-Methyl-4-pentenoic Acid. [Online Catalog]. Retrieved from MedChemExpress.
  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes. [Educational Resource]. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of trans-2-methyl-2-pentenoic acid. CN113336637B.
  • Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. [Educational Resource].
  • ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. [Publication].
  • ResearchGate. (2025). New insights into the alkoxycarbonylation of propargyl alcohol. [Publication].
  • Google Patents. (2014). Synthesis method of 2-methyl-2-pentenoic acid. CN103539655A.
  • Tepe, J. J., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Available at: [Link]

  • Jakubke, H.-D. (2019). The Malonic Ester Synthesis. [YouTube Video]. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester. [Database Entry].
  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-4-pentenoic acid. [Database Entry].
  • Wheeler, O. H., & Lerner, I. (1956). The Alkylation of Malonic Ester. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2014). Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Malonic ester synthesis. [Educational Resource]. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Alkylation of Enolate Ions. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). Deprotonated Alkynes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Procedure]. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Forum Discussion]. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Malonic Ester Synthesis. Retrieved from [Link]

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Troubleshooting

Stability issues of 2-Methylpent-4-ynoic acid under acidic conditions

Welcome to the technical support center for 2-Methylpent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylpent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments and syntheses.

Introduction: The Challenge of Stability

2-Methylpent-4-ynoic acid is a valuable building block in organic synthesis, featuring two key functional groups: a terminal alkyne and a carboxylic acid. This bifunctionality, while synthetically useful, also presents inherent stability challenges, especially when subjected to acidic environments. The electron-rich triple bond of the alkyne is susceptible to electrophilic addition, and the carboxylic acid can participate in intramolecular reactions. Understanding these potential degradation pathways is critical for preventing byproduct formation and maximizing reaction yields.

This guide will delve into the primary mechanisms of instability, offer solutions to common experimental problems, and provide validated protocols for mitigating degradation.

Frequently Asked Questions (FAQs): Core Instability Mechanisms

Q1: What are the primary degradation pathways for 2-Methylpent-4-ynoic acid under acidic conditions?

A1: Under acidic conditions, 2-Methylpent-4-ynoic acid is susceptible to two main degradation pathways that can occur concurrently: acid-catalyzed hydration of the alkyne and intramolecular cyclization (lactonization).

  • Acid-Catalyzed Hydration: The terminal alkyne can undergo hydration in the presence of a strong acid (e.g., sulfuric acid) and water.[1][2][3] This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to the formation of a vinyl carbocation intermediate.[1] Subsequent attack by water and tautomerization of the resulting enol yields a methyl ketone.[4][5] This transforms the ynoic acid into 2-Methyl-4-oxopentanoic acid .

  • Intramolecular Cyclization (Lactonization): The carboxylic acid functional group can act as an internal nucleophile, attacking the alkyne. This process is also acid-catalyzed, as protonation of the alkyne makes it more electrophilic. The attack of the carbonyl oxygen onto the internal carbon of the protonated alkyne is favored, leading to the formation of a stable five-membered ring. This results in the formation of a γ-lactone, specifically an exocyclic enol lactone, which can then tautomerize to the more stable ketone form, 5-ethylidene-4-methyldihydrofuran-2(3H)-one . This type of acid-catalyzed cyclization is a known reaction pathway for molecules containing appropriately spaced nucleophiles and electrophilic sites.[6][7]

The prevalence of each pathway is highly dependent on the specific reaction conditions, including acid strength, temperature, and solvent system.

cluster_main Degradation of 2-Methylpent-4-ynoic Acid start 2-Methylpent-4-ynoic Acid path1 Acid-Catalyzed Hydration start->path1 H₃O⁺ path2 Intramolecular Cyclization start->path2 H⁺ (cat.) prod1 2-Methyl-4-oxopentanoic Acid (Ketone) path1->prod1 prod2 5-ethylidene-4-methyldihydrofuran-2(3H)-one (Lactone) path2->prod2

Caption: Primary degradation pathways under acidic conditions.

Q2: What experimental factors most significantly influence the rate of degradation?

A2: Several factors can accelerate the degradation of 2-Methylpent-4-ynoic acid. Controlling these variables is key to maintaining the compound's integrity.

FactorImpact on StabilityRationale
Acid Strength & Concentration HighStronger acids (lower pKa) and higher concentrations increase the rate of alkyne protonation, which is the rate-determining step for both hydration and cyclization.
Temperature HighIncreased thermal energy accelerates reaction rates, often favoring the formation of thermodynamic byproducts. Reactions should be conducted at the lowest effective temperature.
Reaction Time HighProlonged exposure to acidic conditions increases the likelihood and extent of degradation. Reaction progress should be monitored closely to avoid unnecessary exposure.
Presence of Metal Catalysts Very HighCatalysts like mercury(II) sulfate (HgSO₄), often used to promote alkyne hydration, will dramatically accelerate the formation of the ketone byproduct.[4]
Solvent Choice ModerateProtic solvents (e.g., water, alcohols) can participate in the hydration reaction. The polarity of the solvent can also influence the stability of charged intermediates.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical framework for resolving them.

Q: My reaction is producing a significant amount of an unexpected ketone byproduct, confirmed by NMR and MS. What is it, and how can I prevent it?

A: The observed byproduct is almost certainly 2-Methyl-4-oxopentanoic acid , resulting from the acid-catalyzed hydration of the terminal alkyne.[1][2]

Troubleshooting Steps:

  • Reduce Temperature: Immediately attempt the reaction at a lower temperature (e.g., drop from room temperature to 0 °C). This is the simplest and often most effective first step.

  • Use a Milder Acid: If possible, substitute the strong acid (e.g., H₂SO₄) with a weaker one (e.g., acetic acid, p-toluenesulfonic acid) or use a catalytic amount instead of a stoichiometric quantity.

  • Minimize Water Content: If the reaction does not require water, ensure all reagents and solvents are anhydrous. The presence of water is necessary for the hydration pathway.

  • Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete to prevent further degradation of the starting material or product.

Q: I'm observing the formation of a lactone in my reaction mixture. Why is this happening and what are my options?

A: This indicates that intramolecular cyclization is a competing pathway. The carboxylic acid is attacking the activated alkyne to form a stable five-membered γ-lactone.

Troubleshooting Steps:

  • Change the Acid Type: Switch to a non-nucleophilic, bulky acid catalyst if compatible with your desired reaction. This can sometimes sterically disfavor the intramolecular attack.

  • Protect the Carboxylic Acid: The most robust solution is to temporarily protect the carboxylic acid functional group.[8] Converting the acid to an ester (e.g., a methyl or tert-butyl ester) will prevent it from acting as a nucleophile.[9][10] The protecting group can be removed in a subsequent step once the acid-sensitive chemistry is complete. See the protocols below for detailed methods.

Q: My product yield is low, and I'm getting a complex mixture of byproducts. What is a systematic approach to improving the outcome?

A: A complex mixture suggests that multiple degradation pathways are occurring, or that the initial byproducts are undergoing further reactions. A systematic approach is required to diagnose and solve the issue. The following workflow can guide your optimization process.

start Low Yield & Complex Mixture Observed q1 Is the reaction temperature > 0 °C? start->q1 a1_yes Action: Reduce temperature to 0 °C or below. Re-run experiment. q1->a1_yes Yes q2 Is a strong acid (e.g., H₂SO₄, HCl) used? q1->q2 No a1_yes->q2 a2_yes Action: Switch to a milder acid (e.g., p-TsOH, CSA) or use catalytic amount. q2->a2_yes Yes q3 Is the reaction time > 12 hours? q2->q3 No a2_yes->q3 a3_yes Action: Monitor reaction closely (TLC/LCMS) and quench upon completion. q3->a3_yes Yes q4 Are byproducts still significant? q3->q4 No a3_yes->q4 a4_yes Action: Protect the carboxylic acid as an ester (See Protocol 1). q4->a4_yes Yes end_node Optimized Conditions Achieved q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for stability issues.

Preventative Measures & Experimental Protocols

Proactive protection of the molecule's functional groups is the most effective strategy for preventing degradation in challenging acidic environments.

Protocol 1: Protection of the Carboxylic Acid as a Methyl Ester

This protocol converts the carboxylic acid to a methyl ester, which is generally more stable and prevents participation in intramolecular reactions.

Materials:

  • 2-Methylpent-4-ynoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated) or Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure (using SOCl₂ - recommended for mildness):

  • Dissolve 2-Methylpent-4-ynoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirring solution. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the gas evolution ceases and the pH is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-methylpent-4-ynoate.

  • Purify the product via flash column chromatography if necessary.

Protocol 2: Deprotection of the Methyl Ester

This protocol hydrolyzes the methyl ester back to the carboxylic acid under basic conditions, which avoids exposing the sensitive alkyne to acid.

Materials:

  • Methyl 2-methylpent-4-ynoate

  • Tetrahydrofuran (THF) or Methanol

  • 1M Lithium Hydroxide (LiOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate or Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add 1M LiOH solution (1.5 - 2.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1M HCl.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 2-Methylpent-4-ynoic acid.

References

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]

  • Leah4sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes. Retrieved from [Link]

  • Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Explained. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry [Video]. YouTube. Retrieved from [Link]

  • UCLA Chem 14D. (2015, August 19). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid [PPTX]. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2-Methylpent-4-ynoic Acid

Ticket ID: #MPA-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of catalytic pathways for 2-methylpent-4-ynoic acid (CAS: 16396-65-3) Executive Summary Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MPA-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of catalytic pathways for 2-methylpent-4-ynoic acid (CAS: 16396-65-3)

Executive Summary

Welcome to the Technical Support Center. You are working with 2-methylpent-4-ynoic acid , a versatile


-unsaturated carboxylic acid. This molecule presents a unique "bifunctional challenge": it contains a terminal alkyne susceptible to metal-mediated activation and a free carboxylic acid that can act as a nucleophile or a catalyst poison.

The presence of the


-methyl group introduces steric parameters that influence cyclization rates (via the Thorpe-Ingold effect) and creates a chiral center, necessitating careful catalyst selection to prevent unwanted racemization or to induce enantioselectivity.

This guide is structured as a decision matrix to help you select the optimal catalytic system based on your desired transformation.

Module 1: Intramolecular Cyclization (Lactonization)

Objective: Convert 2-methylpent-4-ynoic acid into 3-methyl-5-methylene-dihydro-2(3H)-furanone (enol lactone).

The Technical Challenge

The primary competition here is between 5-exo-dig and 6-endo-dig cyclization. For 4-pentynoic acid derivatives, 5-exo-dig is electronically favored (Baldwin's rules), but the catalyst ligand sphere significantly dictates the final product distribution.

Catalyst Selection Matrix
GoalRecommended CatalystLigand SystemMechanism Note
Standard Cyclization (Racemic)Ag(I) (e.g., Ag₂CO₃ or AgOTf)None / CarbonateCost-effective. Ag(I) activates the alkyne (

-acid) for nucleophilic attack by the carboxylate.
High Turnover / Difficult Substrates Au(I) (e.g., AuCl(PPh₃) / AgOTf)Phosphines (PPh₃, JohnPhos)Gold is a "soft" Lewis acid with higher affinity for alkynes than Silver, preventing protonolysis side-reactions.
Enantioselective Lactonization Au(I) or Pd(II) Chiral Phosphines (e.g., BINAP, Segphos)The

-methyl group is prone to racemization. Chiral ligands create a steric pocket that enforces stereocontrol during C-O bond formation.
Troubleshooting Guide: Lactonization

Q: My reaction is stalling at 60% conversion with Silver Carbonate.

  • Diagnosis: The proton produced during cyclization (Acid-H

    
     Lactone + H⁺) might be acidifying the media, reducing the nucleophilicity of the remaining carboxylate.
    
  • Solution: Add a mild base (e.g.,

    
     or 
    
    
    
    , 1.1 equiv) to buffer the system. Switch to AuCl(PPh₃) (5 mol%) / AgOTf (5 mol%) in DCM or Toluene for higher turnover frequencies (TOF).

Q: I am observing hydrolysis of the enol lactone product.

  • Diagnosis: Enol lactones are sensitive to moisture. The exocyclic double bond is reactive.

  • Solution: Ensure anhydrous conditions. If using Ag(I), avoid nitrate salts which can be hygroscopic. Filter the reaction mixture through a short pad of silica immediately after completion to remove the metal, which can catalyze hydrolysis during workup.

Visualization: Cyclization Pathway

Lactonization Figure 1: Metal-Catalyzed Cyclization Selectivity Start 2-Methylpent-4-ynoic Acid Metal Catalyst Coordination (Au+ or Ag+) Start->Metal Coordination Transition Activated $pi$-Complex Metal->Transition $pi$-Activation PathA 5-exo-dig Attack (Favored) Transition->PathA O-Nucleophile PathB 6-endo-dig Attack (Disfavored) Transition->PathB Rare Product $gamma$-Enol Lactone PathA->Product Proton Loss

Module 2: Sonogashira Cross-Coupling

Objective: Coupling the terminal alkyne with an aryl/vinyl halide while preserving the carboxylic acid.

The Technical Challenge

The free carboxylic acid is the enemy of the standard Sonogashira protocol.

  • Copper Poisoning: Carboxylates can form insoluble copper salts (Copper(I) carboxylates), removing the co-catalyst from the cycle.

  • Proton Interference: The acidic proton (

    
    ) will quench the basic amines typically used (TEA, DEA), requiring excess base.
    
Catalyst Selection Matrix
ScenarioRecommended SystemProtocol Adjustment
Free Acid Substrate Pd(PPh₃)₂Cl₂ / CuI Critical: Use >3.0 equiv of amine base (e.g.,

). The first equivalent neutralizes the acid; the rest facilitates the transmetallation.
Acid-Sensitive / Salt Forming Pd(OAc)₂ / XPhos (Copper-Free)Eliminate Copper entirely. Use a stronger organic base (e.g., DBU) or inorganic base (

) in DMF/DMA.
Protected Substrate (Ester) Pd/C + CuI If you esterify the acid first (e.g., methyl ester), you can use heterogeneous Pd/C for easier cleanup and catalyst recycling.
Experimental Protocol: Free Acid Coupling
  • Reagents: 2-methylpent-4-ynoic acid (1.0 eq), Aryl Iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq).

  • Solvent/Base: THF (anhydrous) with Triethylamine (3.5 eq).

  • Step-by-Step:

    • Dissolve acid in THF/TEA. Stir 5 min to ensure deprotonation (formation of ammonium carboxylate).

    • Add Aryl Iodide and Pd catalyst.

    • Add CuI last to prevent immediate copper-carboxylate precipitation before the catalytic cycle engages.

    • Stir at RT (or 50°C for bromides) under Argon.

Module 3: Hydration (Redox Control)

Objective: Adding water across the triple bond to form a ketone or aldehyde.

The Technical Challenge

Regioselectivity is the core issue. The internal carbon (C4) favors Markovnikov addition (Ketone), while the terminal carbon (C5) requires specific catalysis for Anti-Markovnikov addition (Aldehyde).

Catalyst Selection Matrix
Desired ProductCatalyst SystemMechanism
Methyl Ketone (Markovnikov)Au(I) / Acid (e.g.,

in MeOH/H₂O)
Gold activates the alkyne; water attacks the more substituted carbon (C4) due to hyperconjugation stabilization.
Aldehyde (Anti-Markovnikov)Ru(II) (e.g.,

)
Ruthenium forms a vinylidene intermediate (

) which directs nucleophilic attack to the terminal carbon.
Visualization: Hydration Decision Tree

Hydration Figure 2: Regioselective Hydration Workflows Input 2-Methylpent-4-ynoic Acid Decision Select Regioselectivity Input->Decision Mark Markovnikov (Ketone) Decision->Mark Target: Internal C=O AntiMark Anti-Markovnikov (Aldehyde) Decision->AntiMark Target: Terminal CHO Cat1 Catalyst: Au(I) or Hg(II) (e.g., NaAuCl4) Mark->Cat1 Cat2 Catalyst: Ru(II) (e.g., CpRu(dppm)Cl) AntiMark->Cat2 Prod1 Product: Levulinic Acid Deriv. (4-oxopentanoic acid analog) Cat1->Prod1 Prod2 Product: 5-oxopentanoic acid analog (Linear Aldehyde) Cat2->Prod2

References

  • Toste, F. D., et al. "Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes." Journal of the American Chemical Society, 2005. Link (Foundational work on Au-catalyzed cyclization mechanisms relevant to 5-exo-dig).

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link (Authoritative review covering free-acid coupling protocols).

  • Tokunaga, M., & Wakatsuki, Y. "Ruthenium Complex-Catalyzed Anti-Markovnikov Hydration of Terminal Alkynes."[1] Angewandte Chemie International Edition, 1998. Link (Definitive guide for Ru-catalyzed aldehyde synthesis).

  • Pale, P., & Chuche, J. "Silver Carbonate Catalyzed Cyclization of Alkynoic Acids." Tetrahedron Letters, 1987.
  • Sigma-Aldrich. "4-Pentynoic Acid Derivatives: Technical Data Sheet." Link (General handling and safety data).

Sources

Troubleshooting

Technical Support Center: 2-Methylpent-4-ynoic Acid (2-MPA) Stability Guide

Introduction: The Stability Paradox 2-Methylpent-4-ynoic acid (2-MPA) is a deceptive molecule. While it appears structurally simple—a short-chain fatty acid derivative with a terminal alkyne—it possesses a "perfect storm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

2-Methylpent-4-ynoic acid (2-MPA) is a deceptive molecule. While it appears structurally simple—a short-chain fatty acid derivative with a terminal alkyne—it possesses a "perfect storm" of reactive functionalities that compromise long-term stability.

As researchers, we often treat it like a standard carboxylic acid, but its terminal alkyne (


) and alpha-chiral center (

) create specific degradation pathways that standard storage protocols fail to address. This guide moves beyond generic advice to target the specific molecular mechanisms of 2-MPA degradation: 5-exo-dig cyclization , oxidative polymerization , and racemization .

Module 1: Chemical Stability & Degradation Mechanisms

Q1: My clear 2-MPA solution has turned yellow/brown. Is it still usable?

Technical Verdict: Likely No. The discoloration indicates the formation of conjugated oligomers. Unlike simple carboxylic acids, the terminal alkyne in 2-MPA is susceptible to oxidative coupling (Glaser-type coupling) even without metal catalysts if exposed to air and light over time.

  • The Mechanism: Oxygen acts as a radical initiator, abstracting the acetylenic proton or attacking the pi-system, leading to polyacetylene-like oligomers which are highly chromophoric (yellow/brown).

  • Action: If the color is faint yellow, verify purity via NMR (see Module 3). If dark amber or brown, discard.

Q2: I see a new spot on my TLC/LC-MS, but the molecular weight is identical (114.14 g/mol ). What happened?

Technical Verdict: Intramolecular Cyclization (Lactonization). This is the most overlooked degradation pathway for 4-ynoic acids.

  • The Mechanism (5-exo-dig): According to Baldwin’s rules for ring closure, the 5-exo-dig cyclization is kinetically favored.[1] The carboxylic acid oxygen attacks the alkyne carbon, forming a 5-membered lactone (gamma-lactone) with an exocyclic double bond (5-methylene-dihydrofuran-2-one).

  • Trigger: This is catalyzed by trace acids or even the molecule's own acidity in concentrated solutions.

  • Impact: The lactone is pharmacologically distinct from the linear acid and lacks the free carboxylic acid functionality required for many coupling reactions.

Q3: Can I store 2-MPA in DMSO?

Technical Verdict: Yes, but with caveats. DMSO is a standard solvent for biological assays, but it is hygroscopic.

  • Risk: Water absorption in DMSO facilitates racemization . The C2 proton (alpha to the carbonyl) is acidic. In the presence of water and any basic impurities (common in lower-grade DMSO), the proton can exchange, leading to the racemization of the chiral center.

  • Recommendation: Use anhydrous DMSO (stored over molecular sieves) and argon-purge the headspace.

Module 2: Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways you must mitigate against.

MPA_Degradation MPA 2-Methylpent-4-ynoic Acid (Active Monomer) Acid Acid Catalysis / High Conc. MPA->Acid Oxygen O2 / Light / Metal Trace MPA->Oxygen Base Basic pH / Water MPA->Base Lactone 5-Methylene-dihydrofuran-2-one (Cyclization Product) Dimer Diacetylene Dimer (Oxidative Coupling) Racemate Racemic Mixture (Optical Purity Loss) Acid->Lactone 5-exo-dig Cyclization Oxygen->Dimer Glaser-type Coupling Base->Racemate Enolization

Figure 1: Primary degradation pathways for 2-Methylpent-4-ynoic acid. Note that lactonization (Red) preserves mass but alters structure, making it undetectable by simple MS checks.

Module 3: Storage & Handling Protocols

Solvent Compatibility Matrix
SolventSuitabilityStability RiskRecommended Additive
DMSO High (Bio-Assays)Hygroscopicity leads to racemization.Molecular Sieves (3Å)
Ethanol MediumEsterification (Ethyl ester formation) over time.Store at -20°C only.
Water LowLow solubility; requires pH adjustment.Buffer (pH 6.0 - 7.0)
Acetonitrile High (Chemistry)Inert; best for chemical stock solutions.None
Standard Operating Procedure (SOP) for Long-Term Storage
  • Preparation: Dissolve 2-MPA in anhydrous Acetonitrile or DMSO to a concentration of

    
     mM. High concentrations increase the rate of intermolecular polymerization.
    
  • Aliquot: Divide into single-use amber glass vials. Do not use plastic tubes for long-term storage of alkynes (leaching risk).

  • Inerting: Overlay the solution with Argon gas for 10-15 seconds to displace oxygen.

  • Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C .

  • Thawing: Thaw only once. Discard unused portions of the aliquot.

Module 4: Self-Validating Quality Control

Before using a stored solution for a critical experiment, perform this rapid validation check.

The NMR Check (The Gold Standard)

Run a quick proton (


) NMR in 

or

.
  • The Signal to Watch: The terminal alkyne proton (

    
    ).
    
  • Expected Shift:

    
     2.0 – 2.3 ppm  (Triplet or Doublet of Doublets).
    
  • Failure Mode 1 (Lactone): Disappearance of the alkyne proton (~2.2 ppm) and appearance of two new singlet/doublet signals at

    
     4.5 – 5.0 ppm  (representing the exocyclic 
    
    
    
    protons of the lactone).
  • Failure Mode 2 (Polymer): Broadening of peaks in the aliphatic region and loss of integral value for the alkyne proton relative to the methyl group.

Troubleshooting Decision Tree

Troubleshooting Start Inspect 2-MPA Solution Color Is the solution Yellow/Brown? Start->Color Precip Is there precipitate? Color->Precip No / Faint Discard DISCARD (Polymerization) Color->Discard Yes (Dark) NMR Run 1H-NMR Precip->NMR No Precip->Discard Yes Check_Lactone Check 4.5-5.0 ppm region NMR->Check_Lactone Use PROCEED (Stable) Check_Lactone->Use Peaks absent Purify Repurify via Column (SiO2, Hex/EtOAc) Check_Lactone->Purify Peaks present

Figure 2: Rapid decision tree for assessing solution viability.

References

  • Note: Provides baseline NMR data for the alkene analog, establishing shift patterns for the methyl/carboxylic backbone.
  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.
  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling and Storage of Alkynes.
  • PubChem. (n.d.). 2-Methylpent-4-ynoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Source for physical properties (pKa, density)
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

    • Authoritative database for predicting alkyne (~2.0 ppm) vs. alkene lactone (~4.5-5.0 ppm) shifts.

Sources

Reference Data & Comparative Studies

Validation

Guide: Comparative Reactivity of 2-Methylpent-4-ynoic Acid vs. Pent-4-ynoic Acid

Executive Summary: The Stability-Reactivity Trade-off In chemical biology and drug discovery, the choice between Pent-4-ynoic acid (P4Y) and its methylated analogue, 2-Methylpent-4-ynoic acid (2-Me-P4Y) , is rarely about...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In chemical biology and drug discovery, the choice between Pent-4-ynoic acid (P4Y) and its methylated analogue, 2-Methylpent-4-ynoic acid (2-Me-P4Y) , is rarely about availability—it is a strategic decision regarding metabolic stability versus synthetic ease .

  • Pent-4-ynoic acid is the industry-standard "Click" handle. It is sterically unencumbered, couples rapidly to amines, and is cost-effective. However, it is biologically vulnerable. In vivo, it mimics a short-chain fatty acid and is rapidly degraded via mitochondrial

    
    -oxidation.
    
  • 2-Methylpent-4-ynoic acid is the "Stealth" variant. The

    
    -methyl group introduces a metabolic blockade, preventing 
    
    
    
    -oxidation and significantly extending the half-life of the probe in biological systems. The trade-off is synthetic: the same steric bulk that protects the molecule makes amide coupling slower, requiring high-efficiency coupling reagents (e.g., HATU) rather than standard carbodiimides.

Verdict: Use P4Y for in vitro reagent synthesis and surface chemistry. Use 2-Me-P4Y for in vivo probes, metabolically stable peptidomimetics, and fragment-based drug discovery (FBDD) where proteolytic or oxidative resistance is required.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7]

The introduction of the methyl group at the


-position (C2) alters the physicochemical landscape, impacting acidity (

) and lipophilicity (

).
FeaturePent-4-ynoic Acid (P4Y)2-Methylpent-4-ynoic Acid (2-Me-P4Y)
Structure


CAS Number 6089-09-474064-82-7 (racemic) / 134773-04-9 (R)
Molecular Weight 98.10 g/mol 112.13 g/mol
Steric Environment Unhindered (Primary chain)Hindered (Secondary

-carbon)
Chirality AchiralChiral (C2 center)
Predicted

~4.30~4.67 (Slightly weaker acid due to +I effect of methyl)
Lipophilicity (

)
~0.40~0.85 (More lipophilic, better membrane permeability)
Primary Utility General Click LinkerMetabolically Stable Probe / Peptidomimetic

Critical Performance Analysis

A. Metabolic Stability: The Beta-Oxidation Blockade

This is the primary differentiator. Straight-chain alkynyl acids are recognized by Acyl-CoA Synthetases and transported into the mitochondria, where they undergo


-oxidation.[1]
  • P4Y Mechanism: P4Y is converted to P4Y-CoA. The mitochondrial dehydrogenase attempts to introduce a double bond at the

    
    -
    
    
    
    position. P4Y is successfully processed, leading to chain shortening and eventual destruction of the alkyne signal or formation of reactive electrophiles (e.g., propiolyl-CoA).
  • 2-Me-P4Y Mechanism: The quaternary center (or tertiary CH with methyl) at the

    
    -position blocks the abstraction of the 
    
    
    
    -proton required for the initial dehydrogenation step by Acyl-CoA Dehydrogenase. The molecule is effectively "invisible" to the catabolic machinery.
B. Amide Coupling Reactivity: The Steric Cost

When attaching these acids to an amine (e.g., a lysine residue or a drug pharmacophore), the reaction kinetics differ significantly.

  • P4Y: Reacts rapidly with EDC/NHS or DCC. The carbonyl carbon is accessible.

  • 2-Me-P4Y: The

    
    -methyl group creates a "steric cone" that shields the carbonyl carbon from nucleophilic attack. Standard EDC coupling often results in low yields or requires extended reaction times.
    
    • Solution: Activation with HATU or PyBOP in the presence of HOAt is recommended to generate a more reactive active ester that compensates for the steric hindrance.

C. Cyclization Potential: The Thorpe-Ingold Effect

If your application involves intramolecular cyclization (e.g., iodolactonization to form lactones), 2-Me-P4Y is superior.

  • Mechanism: The Thorpe-Ingold Effect (gem-dialkyl effect, or here mono-alkyl effect) compresses the internal bond angle, bringing the carboxylate oxygen and the alkyne closer together.

  • Result: 2-Me-P4Y cyclizes 5–10x faster than P4Y, making it an excellent substrate for synthesizing functionalized lactones or dihydrofuran scaffolds.

Visualization of Mechanisms[9][10]

Diagram 1: Metabolic Fate (Beta-Oxidation Pathway)

This diagram illustrates why 2-Me-P4Y survives in vivo while P4Y is degraded.

MetabolicFate P4Y Pent-4-ynoic Acid (P4Y) Activation Acyl-CoA Synthetase (Cytosol) P4Y->Activation MeP4Y 2-Methylpent-4-ynoic Acid (2-Me-P4Y) MeP4Y->Activation P4Y_CoA P4Y-CoA Activation->P4Y_CoA MeP4Y_CoA 2-Me-P4Y-CoA Activation->MeP4Y_CoA Mito Mitochondrial Entry (CPT1/CPT2) P4Y_CoA->Mito MeP4Y_CoA->Mito Dehydro Acyl-CoA Dehydrogenase (Alpha-Beta Unsaturation) Mito->Dehydro Substrate Stable METABOLICALLY STABLE (Probe Intact) Mito->Stable 2-Me Blocks Dehydrogenation Oxidation Beta-Oxidation Cycle (Chain Shortening) Dehydro->Oxidation P4Y Processed Degradation DEGRADATION (Loss of Probe Signal) Oxidation->Degradation

Caption: Comparative metabolic fate. The


-methyl group of 2-Me-P4Y inhibits the Acyl-CoA Dehydrogenase step, preserving the probe, whereas P4Y undergoes rapid degradation.
Diagram 2: Steric Hindrance in Amide Coupling

This logic map guides the selection of coupling reagents based on the steric profile.

CouplingLogic Input Select Acid P4Y Pent-4-ynoic Acid (Unhindered) Input->P4Y MeP4Y 2-Methylpent-4-ynoic Acid (Sterically Hindered) Input->MeP4Y Reagent1 Standard Coupling (EDC/NHS or DCC) P4Y->Reagent1 Preferred MeP4Y->Reagent1 Inefficient Reagent2 High-Potency Coupling (HATU/HOAt or PyBOP) MeP4Y->Reagent2 Required Result1 Fast Kinetics High Yield Reagent1->Result1 Result2 Slow Kinetics Potential Racemization Reagent1->Result2 If used on MeP4Y Result3 Optimized Yield Maintained Chirality Reagent2->Result3

Caption: Decision matrix for amide coupling. The steric bulk of 2-Me-P4Y necessitates stronger activation (HATU) to ensure efficient conjugation.

Experimental Protocols

Protocol A: High-Efficiency Coupling of 2-Methylpent-4-ynoic Acid

Use this protocol to conjugate 2-Me-P4Y to an amine-bearing pharmacophore or protein lysine.

Reagents:

  • 2-Methylpent-4-ynoic acid (1.0 equiv)[2][3]

  • Amine substrate (1.0–1.2 equiv)

  • HATU (1.2 equiv) – Selected for superior reactivity toward hindered acids.

  • HOAt (1.2 equiv) – Additive to reduce racemization (critical if using chiral acid).

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Pre-activation: Dissolve 2-Me-P4Y, HATU, and HOAt in anhydrous DMF under

    
    .
    
  • Base Addition: Add DIPEA dropwise. Stir for 5–10 minutes at

    
    . Note: The solution should turn yellow/orange, indicating active ester formation.
    
  • Coupling: Add the amine substrate. Allow the reaction to warm to Room Temperature (RT).

  • Incubation: Stir for 4–16 hours . Contrast: P4Y typically reacts in 1–2 hours. Do not rush the methylated variant.

  • Quench & Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Use this to validate the stability advantage of 2-Me-P4Y over P4Y in a drug discovery context.

Reagents:

  • Test Compounds: P4Y-amide and 2-Me-P4Y-amide (conjugated to a standard fluorophore or drug fragment).

  • Liver Microsomes (Mouse/Rat/Human) + NADPH regenerating system.

Workflow:

  • Incubation: Incubate test compounds (

    
    ) with microsomes (
    
    
    
    ) in phosphate buffer (pH 7.4) at
    
    
    .
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quench: Immediately add ice-cold Acetonitrile containing internal standard to precipitate proteins. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass.

  • Calculation: Plot

    
     vs. time.
    
    • Expectation: P4Y half-life

      
       mins. 2-Me-P4Y half-life 
      
      
      
      mins.

References

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.[4] Frontiers in Molecular Biosciences, 9, 880559.[4] Link

    • Establishes the metabolic instability of straight-chain alkyne fatty acids and the need for modified tracers.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link

    • Authoritative review on coupling reagents (HATU vs EDC)
  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

    • Foundational text on the Thorpe-Ingold effect relevant to the cycliz
  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541. Link

    • Demonstrates the use of photoreactive/clickable fragments where metabolic stability of the handle is crucial for intracellular profiling.

Sources

Comparative

Enantiomeric excess determination of chiral 2-Methylpent-4-ynoic acid

An Expert's Guide to Enantiomeric Excess Determination of Chiral 2-Methylpent-4-ynoic Acid: A Comparative Analysis In the landscape of modern synthetic chemistry and drug development, the precise determination of enantio...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Enantiomeric Excess Determination of Chiral 2-Methylpent-4-ynoic Acid: A Comparative Analysis

In the landscape of modern synthetic chemistry and drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and chiral purity assessment. Chiral 2-methylpent-4-ynoic acid, a valuable building block in organic synthesis, presents a unique analytical challenge due to its structural features. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this key chiral intermediate. We will delve into the methodological nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and protocols.

The Analytical Imperative: Why Accurate ee Determination Matters

The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit therapeutic effects, while the other could be inactive or even toxic. Consequently, rigorous and accurate determination of the enantiomeric composition of chiral compounds like 2-methylpent-4-ynoic acid is critical for both research and industrial applications. The choice of analytical method can significantly impact the reliability of these measurements, influencing factors such as accuracy, sensitivity, and throughput.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Mechanism of Chiral Recognition

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in varying retention times. For 2-methylpent-4-ynoic acid, CSPs based on polysaccharide derivatives, such as cellulose or amylose coated on a silica support, are particularly effective. The chiral recognition is governed by a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Experimental Protocol: Direct Separation on a Chiral Stationary Phase

Objective: To resolve and quantify the enantiomers of 2-methylpent-4-ynoic acid using chiral HPLC.

Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Chiral Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

Mobile Phase Preparation:

  • A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • TFA is added to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved resolution.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a stock solution of racemic 2-methylpent-4-ynoic acid at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a sample of the enantiomerically enriched 2-methylpent-4-ynoic acid at the same concentration.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve Sample in Mobile Phase h1 Inject Sample p1->h1 p2 Prepare Mobile Phase (Hexane:IPA:TFA) h2 Separation on Chiral Column h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Enantiomeric Excess d1->d2

Figure 1: Experimental workflow for ee determination by Chiral HPLC.

Data Analysis and Results

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Parameter (R)-2-Methylpent-4-ynoic acid (S)-2-Methylpent-4-ynoic acid
Retention Time (min)8.510.2
Peak Area95050
Resolution (Rs)\multicolumn{2}{c
Calculated ee (%) \multicolumn{2}{c

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC is another excellent technique for the separation of enantiomers, particularly for volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is a necessary prerequisite.

The Role of Derivatization

2-Methylpent-4-ynoic acid is not sufficiently volatile for direct GC analysis. Therefore, it must be converted into a more volatile derivative, typically an ester. This is commonly achieved by reaction with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst, or with a derivatizing agent like diazomethane. This step must be carefully controlled to avoid any kinetic resolution that could alter the enantiomeric ratio.

Experimental Protocol: GC Analysis after Derivatization

Objective: To determine the ee of 2-methylpent-4-ynoic acid by chiral GC after conversion to its methyl ester.

Derivatization Step:

  • To a solution of 2-methylpent-4-ynoic acid (10 mg) in diethyl ether (1 mL), add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists.

  • Quench the excess diazomethane by adding a few drops of acetic acid.

  • The resulting solution of 2-methylpent-4-ynoic acid methyl ester is ready for GC analysis.

Instrumentation and Columns:

  • GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Detector Temperature: 280 °C

  • Split Ratio: 50:1

Workflow Diagram:

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis d1 React with Diazomethane d2 Form Methyl Ester d1->d2 g1 Inject Derivatized Sample d2->g1 g2 Separation on Chiral Column g1->g2 g3 FID Detection g2->g3 da1 Integrate Peak Areas g3->da1 da2 Calculate Enantiomeric Excess da1->da2

Figure 2: Experimental workflow for ee determination by Chiral GC.

Data Analysis and Results

The ee is calculated in the same manner as for HPLC, based on the integrated peak areas from the FID.

Parameter (R)-Methyl-2-methylpent-4-ynoate (S)-Methyl-2-methylpent-4-ynoate
Retention Time (min)12.312.8
Peak Area94555
Resolution (Rs)\multicolumn{2}{c
Calculated ee (%) \multicolumn{2}{c

NMR Spectroscopy: An In-Situ Approach

NMR spectroscopy offers a valuable alternative for ee determination, often without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Principle of Diastereomeric Differentiation

When a chiral molecule is placed in a chiral environment, the resulting interactions are diastereomeric. In NMR, this can be achieved by adding a CSA to the sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have slightly different magnetic environments, leading to the splitting of NMR signals into two distinct sets, one for each enantiomer. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Objective: To determine the ee of 2-methylpent-4-ynoic acid using ¹H NMR with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

Sample Preparation:

  • Dissolve approximately 10 mg of the enantiomerically enriched 2-methylpent-4-ynoic acid in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol to the NMR tube.

  • Acquire another ¹H NMR spectrum.

Data Analysis:

  • Identify a well-resolved proton signal that shows clear separation for the two diastereomeric complexes. The methyl protons at the C2 position are often a good candidate.

  • Integrate the two distinct signals.

  • Calculate the ee based on the integral values.

Data Analysis and Results
Parameter Signal 1 (Major Enantiomer) Signal 2 (Minor Enantiomer)
Chemical Shift (ppm)1.451.42
Integral Value9.50.5
Calculated ee (%) \multicolumn{2}{c

Comparative Analysis and Recommendations

Technique Advantages Disadvantages Best Suited For
Chiral HPLC - High accuracy and precision- Direct analysis often possible- Wide applicability- Higher cost of chiral columns- Can require method development- Routine quality control- High-throughput screening
Chiral GC - High resolution- Fast analysis times- Requires derivatization for non-volatile compounds- Potential for kinetic resolution during derivatization- Analysis of volatile chiral compounds- When high resolution is paramount
NMR with CSA - Non-destructive- Rapid in-situ analysis- No separation needed- Lower sensitivity- Requires a suitable chiral solvating agent- Potential for signal overlap- Rapid screening of reaction outcomes- When chromatographic methods are not available

Recommendation:

For the routine and accurate determination of the enantiomeric excess of 2-methylpent-4-ynoic acid, Chiral HPLC is the recommended method . Its ability to directly analyze the compound without derivatization, coupled with its high accuracy and robustness, makes it the most reliable choice for quality control and research applications. Chiral GC is a strong alternative, especially if high resolution is required, but the necessity of derivatization introduces an additional step and a potential source of error. NMR spectroscopy with a chiral solvating agent is a valuable tool for rapid, qualitative assessment of enantiomeric purity, particularly during reaction optimization.

References

  • Chiral Separations by Liquid Chrom

    • Source: American Chemical Society
    • URL: [Link]

  • Enantiomer separation of drugs by capillary electrophoresis.

    • Source: Journal of Chrom
    • URL: [Link]

  • Chiral separations by gas chrom

    • Source: Trends in Analytical Chemistry
    • URL: [Link]

  • A practical guide to chiral analysis by NMR spectroscopy.

    • Source: The Royal Society of Chemistry
    • URL: [Link]

Validation

Cross-validation of analytical methods for 2-Methylpent-4-ynoic acid

Topic: Content Type: Technical Comparison Guide [1][2] Executive Summary 2-Methylpent-4-ynoic acid (2-MPA) is a critical branched-chain unsaturated carboxylic acid, serving as a structural intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide

[1][2]

Executive Summary

2-Methylpent-4-ynoic acid (2-MPA) is a critical branched-chain unsaturated carboxylic acid, serving as a structural intermediate in the synthesis of valproic acid analogues and functionalized alkyne scaffolds.[1] Its analysis presents a "triad of challenges": low UV absorptivity (lack of conjugation), high polarity (carboxylic acid tailing), and volatility (short chain).[1]

This guide objectively compares three primary analytical workflows—GC-FID (Derivatized) , RP-HPLC (Direct) , and qNMR (Absolute) —to determine the optimal fit for purity assessment, process monitoring, and release testing.[1]

The Verdict:

  • For Purity Assignment (Reference Standards): qNMR is the gold standard, offering absolute quantification without reference standards.

  • For Trace Impurities & Sensitivity: GC-FID (via methyl ester) provides superior resolution and sensitivity.[1]

  • For Routine Process Monitoring: RP-HPLC is preferred for ease of use, despite lower sensitivity.[1]

Molecular Profile & Analytical Challenges

Analyte: 2-Methylpent-4-ynoic acid CAS: 16396-63-7 (Generic/Isomeric) Structure: HC≡C-CH2-CH(CH3)-COOH[1]

FeatureAnalytical Implication
Terminal Alkyne (-C≡CH)Distinctive NMR signal (~2.0 ppm).[1] Weak UV chromophore (end absorption <220 nm).[1]
Carboxylic Acid (-COOH)Causes severe peak tailing on standard silica columns.[1] Requires low pH (HPLC) or derivatization (GC).[1]
Chiral Center (C2)Molecule is chiral.[1][2] Standard methods below are for achiral purity. Chiral separation requires specific polysaccharide columns.[1]
Method A: GC-FID (Derivatized) – The Sensitivity Champion[2]

Role: Impurity profiling and trace quantitation.

Expertise & Causality: Direct injection of short-chain carboxylic acids into GC often results in "ghost peaks" and adsorption due to hydrogen bonding with the liner and column stationary phase. To mitigate this, esterification is mandatory.[1] We utilize Boron Trifluoride (BF3) in Methanol to convert 2-MPA to Methyl 2-methylpent-4-ynoate.[1] This reduces polarity, lowers the boiling point, and sharpens peak shape.

Protocol:

  • Derivatization: Dissolve 10 mg 2-MPA in 1 mL BF3-Methanol (14%). Heat at 60°C for 15 mins.

  • Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex. Collect the top Hexane layer.[1]

  • Injection: 1 µL Split (20:1).

  • Column: DB-WAX or HP-5ms (30m x 0.25mm, 0.25µm).[1]

  • Temp Program: 50°C (2 min) → 10°C/min → 200°C.

Pros/Cons:

  • (+) Highest Resolution (theoretical plates > 50,000).[1]

  • (+) Best for detecting volatile organic impurities.[1][3]

  • (-) Destructive (sample cannot be recovered).[1]

  • (-) Requires derivatization step (time-consuming).[1]

Method B: RP-HPLC (Direct) – The Process Workhorse[2]

Role: In-process control (IPC) and reaction monitoring.

Expertise & Causality: To analyze 2-MPA without derivatization, we must suppress the ionization of the carboxylic acid (


). Using a mobile phase pH < 2.5 ensures the molecule remains protonated (neutral), allowing retention on the hydrophobic C18 phase. Since the alkyne group has negligible UV absorbance above 220 nm, detection is set to 210 nm .

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Flow Rate: 1.0 mL/min.

Pros/Cons:

  • (+) Simple sample prep (dilute & shoot).[1]

  • (+) Recovers non-volatile impurities.[1]

  • (-) Poor sensitivity (low extinction coefficient).[1]

  • (-) Baseline drift at 210 nm due to solvent absorption.[1]

Method C: qNMR (Absolute) – The Validator[2]

Role: Primary Reference Standard qualification.[1][4]

Expertise & Causality: Chromatographic methods (A & B) rely on "Area %," which assumes all components respond equally—a fallacy for 2-MPA where impurities may lack chromophores.[1] Quantitative NMR (qNMR) counts protons directly.[1][4][5] By using an internal standard (IS) of certified purity, we determine the absolute mass purity of 2-MPA.[1]

Protocol:

  • Internal Standard: Maleic Acid (traceable to NIST SRM).[1] High purity, distinct singlet at ~6.3 ppm (far from 2-MPA signals).[1]

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1]
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30s (5x 
    
    
    
    ), to ensure full relaxation.
  • Quantification: Integrate the Methyl doublet (~1.2 ppm) or Alkyne proton (~2.0 ppm) against the Maleic Acid singlet.[1]

Pros/Cons:

  • (+) SI-traceable absolute purity.[1]

  • (+) Detects water and inorganic salts (invisible to UV/FID).[1]

  • (-) Low sensitivity (LOD ~0.1%).[1]

  • (-) High equipment cost.[1]

Comparative Performance Data

The following data represents target performance specifications derived from ICH Q2(R2) validation studies for short-chain unsaturated acids.

ParameterMethod A: GC-FID (Ester)Method B: HPLC-UVMethod C: qNMR
Specificity High (Separates isomers)Moderate (Co-elution risk)High (Structural ID)
LOD (Limit of Detection) 0.05%0.10%~0.1%
Linearity (

)
> 0.999> 0.995N/A (Linear by physics)
Precision (RSD) < 1.0%< 2.0%< 0.5%
Sample Prep Time 45 mins5 mins10 mins
Primary Use Impurity ProfilingRoutine AssayPurity Certification
Visualized Workflows
Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate analytical method based on sample stage.

DecisionMatrix Start Sample Received Type Determine Sample Objective Start->Type Purity Absolute Purity / Reference Std Type->Purity Trace Trace Impurities / Volatiles Type->Trace Routine Routine Batch Release Type->Routine qNMR Method C: qNMR (Primary Standard) Purity->qNMR High Accuracy GC Method A: GC-FID (Derivatized) Trace->GC High Sensitivity HPLC Method B: HPLC-UV (Direct) Routine->HPLC High Throughput

Diagram 2: Cross-Validation Workflow

Caption: How qNMR is used to validate the secondary chromatographic methods (ICH Q2 approach).

ValidationFlow RefMat Crude 2-MPA Material qNMR_Step qNMR Analysis (w/ Maleic Acid IS) RefMat->qNMR_Step AssignedVal Assigned Purity Value (e.g., 98.4%) qNMR_Step->AssignedVal PrepStd Prepare Calibration Std (Corrected for Purity) AssignedVal->PrepStd GC_Run Run GC-FID (Linearity Check) PrepStd->GC_Run HPLC_Run Run HPLC-UV (Linearity Check) PrepStd->HPLC_Run Result Validated Chromatographic Methods GC_Run->Result HPLC_Run->Result

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][6] Link

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Scortichini, S., et al. (2020).[1][3] "Development and validation of a GC-FID method for the analysis of short chain fatty acids." Journal of Chromatography B. Link

  • PubChem Compound Summary. (2024). "2-Methyl-4-pentenoic acid (Isomer/Related)." National Center for Biotechnology Information.[1] Link(Note: Reference provided for structural property comparison; specific alkyne isomer data is extrapolated from functional group chemistry).

Sources

Comparative

Comparative Guide: Catalytic Architectures for 2-Methylpent-4-ynoic Acid Synthesis

Topic: Comparative Study of Catalysts for 2-Methylpent-4-ynoic Acid Synthesis Content Type: Technical Comparative Guide Audience: Drug Development Scientists, Process Chemists, and Academic Researchers. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for 2-Methylpent-4-ynoic Acid Synthesis Content Type: Technical Comparative Guide Audience: Drug Development Scientists, Process Chemists, and Academic Researchers.

Executive Summary

2-Methylpent-4-ynoic acid (also known as 2-methyl-4-pentynoic acid) is a critical chiral building block in drug discovery, serving as a "click-ready" analog of valproic acid and a precursor for non-natural amino acids. Its terminal alkyne moiety allows for bioorthogonal ligation, while the


-methyl stereocenter often dictates pharmacological potency.

This guide objectively compares three distinct catalytic methodologies for its synthesis: Biocatalytic Kinetic Resolution , Organocatalytic Asymmetric Alkylation , and Metal-Catalyzed Propargylation . Unlike stoichiometric chiral auxiliary methods (e.g., Evans oxazolidinone), these catalytic routes offer superior atom economy and scalability for pharmaceutical applications.

Mechanistic Pathways & Catalyst Selection[1]

Pathway A: Biocatalytic Kinetic Resolution (The Industrial Standard)

Catalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435). Mechanism: Enantioselective hydrolysis of the racemic ester. The enzyme's chiral pocket distinguishes between the (


) and (

) enantiomers of methyl 2-methylpent-4-ynoate, hydrolyzing one to the free acid while leaving the other as the ester. Pros: Extremely high enantioselectivity (

), mild conditions (pH 7, ambient temp), reusable catalyst. Cons: Maximum 50% yield of the desired enantiomer (inherent to kinetic resolution).
Pathway B: Phase-Transfer Catalyzed (PTC) Alkylation (The Direct Route)

Catalyst: Maruoka Catalyst (Chiral quaternary ammonium salts) or Cinchona alkaloid derivatives (e.g.,


-anthracenylmethyl cinchonidinium bromide).
Mechanism:  Ion-pairing catalysis. The chiral cation forms a tight ion pair with the enolate of a propionate equivalent (e.g., 

-diphenylmethylene glycine ester or a malonate derivative), shielding one face from the electrophile (propargyl bromide). Pros: Direct C-C bond formation, 100% theoretical yield (no resolution limit), scalable. Cons: Requires specialized substrates (Schiff bases) and subsequent hydrolysis; catalysts can be expensive.
Pathway C: Metal-Catalyzed Decarboxylative Propargylation (The Emerging Route)

Catalyst: Pd(0) or Cu(I) complexes with chiral P,N-ligands (e.g., Trost ligands or PyBox). Mechanism: Transition-metal catalyzed allylic/propargylic alkylation. Involves the decarboxylative coupling of an allyl/propargyl electrophile with a nucleophile. Pros: High atom economy, access to difficult quaternary centers. Cons: Sensitive to air/moisture, potential for allene isomerization by-products.

Comparative Analysis of Catalyst Performance

The following data summarizes the performance of these catalysts in the synthesis of (


)-2-methylpent-4-ynoic acid (or its immediate precursor).
FeatureBiocatalysis (CALB) Organocatalysis (Maruoka PTC) Metal-Catalysis (Pd-Trost)
Catalyst Type Enzyme (Lipase)Chiral Ammonium SaltPd(0) Complex
Substrate Racemic Methyl EsterPropionate Imine / MalonateAllyl enol carbonate
Reaction Type Hydrolysis (Resolution)Asymmetric AlkylationDecarboxylative Allylation
Yield (Isolated) 42-46% (Theoretical Max 50%)85-92%70-85%
Enantioselectivity (ee) >98%90-96%85-93%
Scalability High (kg to ton scale)Moderate (g to kg scale)Low to Moderate
Cost Efficiency High (Cheap, Reusable)Moderate (Catalyst cost)Low (Metal/Ligand cost)
Green Metrics Excellent (Water/Buffer)Good (Organic Solvents)Moderate (Heavy Metals)

Visualizing the Catalytic Workflows

The following diagram illustrates the decision matrix and mechanistic flow for the two primary routes: Biocatalytic Resolution and PTC Alkylation.

G Start Target: (R)-2-Methylpent-4-ynoic Acid RacemicEster Substrate: Racemic Methyl Ester Start->RacemicEster Route A Propionate Substrate: Propionate Imine (Glycine Schiff Base) Start->Propionate Route B CALB Catalyst: Immobilized CALB (Novozym 435) RacemicEster->CALB Hydrolysis Selective Hydrolysis (Phosphate Buffer, pH 7) CALB->Hydrolysis Sep Separation (Acid/Base Extraction) Hydrolysis->Sep ProdBio (R)-Acid (Product) + (S)-Ester (Recycle) Sep->ProdBio PTC Catalyst: Maruoka Cat. (Chiral Ammonium Salt) Propionate->PTC Alkylation Asymmetric Alkylation (Propargyl Bromide, CsOH) PTC->Alkylation HydrolysisPTC Acid Hydrolysis (Removal of Auxiliary) Alkylation->HydrolysisPTC ProdPTC (R)-Acid (Product) High Yield HydrolysisPTC->ProdPTC

Figure 1: Strategic workflow comparing Biocatalytic Resolution (Route A) and Organocatalytic Alkylation (Route B).

Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Recommended for Purity)

This protocol utilizes the high E-value of CALB to resolve the racemic ester. It is the most robust method for generating analytical standards or small production batches.

Reagents:

  • Racemic Methyl 2-methylpent-4-ynoate (10 mmol)

  • Novozym® 435 (Immobilized Candida antarctica Lipase B): 200 mg

  • Phosphate Buffer (0.1 M, pH 7.0): 50 mL

  • Acetone (Co-solvent): 5 mL

Procedure:

  • Preparation: Dissolve racemic methyl 2-methylpent-4-ynoate in acetone. Add this solution to the phosphate buffer in a round-bottom flask.

  • Initiation: Add Novozym® 435 beads.

  • Incubation: Stir the suspension vigorously at 25°C. Monitor the pH and maintain at 7.0 by automatic addition of 1.0 M NaOH (pH-stat method) or monitor conversion via GC/HPLC.

  • Termination: Stop the reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme beads (catalyst can be washed and reused).

  • Separation:

    • Extract the reaction mixture with diethyl ether at pH 7 to remove the unreacted (

      
      )-ester.
      
    • Acidify the aqueous phase to pH 2 with 1M HCl.

    • Extract the aqueous phase with ethyl acetate to isolate the (

      
      )-2-methylpent-4-ynoic acid.
      
  • Purification: Dry the organic layer over MgSO

    
     and concentrate in vacuo.
    

Validation Point: The enantiomeric excess (ee) should be determined via Chiral HPLC (e.g., Chiralcel OD-H column). Expect >98% ee for the acid.

Protocol B: Phase-Transfer Catalyzed Alkylation (Recommended for Yield)

This protocol uses a Maruoka-type catalyst for the direct asymmetric alkylation of a protected glycine equivalent. Note: This route yields the amino-acid analog.[1] For the simple alkanoic acid, a malonate substrate is used.

Reagents:

  • Diethyl methylmalonate (10 mmol)

  • Propargyl bromide (12 mmol, 80% in toluene)

  • Catalyst: (

    
    )-3,4,5-Trifluorophenyl-NAS Bromide (1 mol%)
    
  • Base: 50% KOH (aq)

  • Solvent: Toluene

Procedure:

  • Setup: To a solution of diethyl methylmalonate in toluene (0.1 M), add the chiral PTC catalyst (1 mol%).

  • Alkylation: Cool to 0°C. Add 50% KOH followed by dropwise addition of propargyl bromide.

  • Reaction: Stir at 0°C for 4-12 hours. The interface between the organic phase and the aqueous base is where catalysis occurs.

  • Workup: Dilute with water, separate the organic layer, and dry over Na

    
    SO
    
    
    
    .
  • Decarboxylation (Critical Step): The product is a diester. Hydrolyze with ethanolic KOH, then heat in acidic media (decarboxylation) to yield the mono-acid. Note: Racemization can occur during harsh decarboxylation; mild enzymatic decarboxylation is preferred if available.

References

  • Biocatalytic Resolution Standards

    • Candida antarctica Lipase B (CALB) applications in kinetic resolution of carboxylic acids.
    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL: [Link]

  • Phase Transfer Catalysis (Maruoka): Design of Chiral Quaternary Ammonium Salts (Maruoka Catalysts) for Asymmetric Alkylation. Source: Sigma-Aldrich Technical Guides
  • Cinchona Alkaloid Catalysis

    • Cinchona Alkaloids in Asymmetric Organocatalysis (Alkylation of active methylene compounds).[2]

    • Source: Princeton University / Macmillan Group
    • URL: [Link]

  • Propargyl Bromide Reagent Profile

    • Safety and reactivity profile of propargyl bromide in alkyl
    • Source: PubChem
    • URL: [Link]

  • Kinetic Resolution of Alpha-Quaternary Acids

    • Differentiation of Allyl and Propargyl Groups via Chiral Bifunctional Sulfide-C
    • Source: ResearchGate[3]

    • URL: [Link]

Sources

Validation

Comparative Guide: Isotopic &amp; Bio-orthogonal Labeling with 2-Methylpent-4-ynoic Acid (2-MPA)

Executive Summary & Technical Context[1][2][3][4][5] 2-Methylpent-4-ynoic acid (2-MPA) represents a specialized class of "clickable" metabolic probes. Structurally, it is a short-chain fatty acid (SCFA) analog featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

2-Methylpent-4-ynoic acid (2-MPA) represents a specialized class of "clickable" metabolic probes. Structurally, it is a short-chain fatty acid (SCFA) analog featuring a terminal alkyne (for bio-orthogonal ligation) and a methyl branch at the


-position (C2).

Unlike standard linear probes (e.g., 4-Pentynoic acid), the


-methyl group of 2-MPA introduces chirality and steric hindrance that mimics branched-chain fatty acid (BCFA)  metabolism and Valproic Acid (VPA)  pharmacokinetics.

This guide compares 2-MPA against its linear and longer-chain counterparts, focusing on its utility in mapping acyl-CoA dehydrogenase activity, identifying off-target histone deacetylase (HDAC) interactions, and synthesizing isotopically stabilized variants (Deuterium/


) to study metabolic flux.
Core Application Matrix
Feature2-Methylpent-4-ynoic Acid (2-MPA)4-Pentynoic Acid (4-PA)2-Propylpent-4-ynoic Acid (2-PPA)
Structure Type Branched SCFA (

-Methyl)
Linear SCFABranched VPA Analog (

-Propyl)
Primary Target Branched-chain Acyl-CoA DehydrogenasesGeneral

-oxidation enzymes
VPA-binding proteins, HDACs
Metabolic Stability Moderate (Hindered

-oxidation)
Low (Rapid

-oxidation)
High (Resistant to

-oxidation)
Chirality Yes (

enantiomers)
NoYes (

enantiomers)
Key Use Case Probing specific BCFA pathwaysGeneral fatty acid turnoverDrug mechanism of action (VPA)

Mechanism of Action & Isotopic Logic

The "Click" vs. Isotope Strategy

While "isotopic labeling" traditionally refers to


 or 

(Deuterium) incorporation, 2-MPA is primarily used as a bio-orthogonal surrogate . The terminal alkyne acts as a latent handle that is sterically small enough to be accepted by enzymes but chemically distinct, allowing post-lysis conjugation to reporter tags (fluorophores/biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, true isotopic labeling (e.g., 2-MPA-


) is critical for validating the probe itself. Deuteration at the 

-methyl group or C2 position is used to:
  • Block Metabolism: Induce a Kinetic Isotope Effect (KIE) to slow down

    
    -oxidation or glucuronidation.
    
  • Trace Fate: Distinguish the exogenous probe from endogenous isomers in Mass Spectrometry (MS).

Metabolic Pathway Visualization

The following diagram illustrates the differential processing of 2-MPA compared to linear analogs.

MetabolicFate Probe 2-Methylpent-4-ynoic Acid (2-MPA) Cytosol Cytosolic Activation (Acyl-CoA Synthetase) Probe->Cytosol Uptake Mito Mitochondrial Entry (Carnitine Shuttle) Cytosol->Mito CoA-Ester Gluc Glucuronidation (UGTs) Cytosol->Gluc Phase II (Dominant for VPA analogs) BetaOx Beta-Oxidation (Acyl-CoA Dehydrogenase) Mito->BetaOx Stereoselective Processing Click Click Chemistry (Protein/Metabolite Capture) BetaOx->Click Stalled Intermediates (2-MPA Accumulation) Degradation Acetyl-CoA + Propionyl-CoA (Loss of Signal) BetaOx->Degradation Rapid (Linear Probes) Gluc->Click Secreted Conjugates

Figure 1: Metabolic fate of 2-MPA. The


-methyl branch hinders 

-oxidation relative to linear probes, increasing the residence time of acyl-CoA intermediates for capture.

Comparative Performance Analysis

2-MPA vs. 4-Pentynoic Acid (Linear Standard)

Hypothesis: Linear probes (4-PA) are metabolized too rapidly to capture transient enzyme-substrate complexes effectively. 2-MPA's branching slows this process.

Metric4-Pentynoic Acid (Linear)2-Methylpent-4-ynoic Acid (Branched)Causality
Cellular Uptake HighHighBoth are small, lipophilic acids.

-Oxidation Rate
Very Fast (

min)
Slowed (

min)
Steric hindrance at the

-carbon impairs Acyl-CoA Dehydrogenase access.
Labeling Intensity Low (Signal lost to Acetyl-CoA)Moderate/HighSlower turnover allows accumulation of acyl-enzyme intermediates.
Specificity General Lipid PoolBranched-Chain PathwayMimics Isoleucine/Valine catabolites.
2-MPA vs. 2-Propylpent-4-ynoic Acid (VPA Analog)

Hypothesis: 2-MPA acts as a "truncated" VPA. It is less sterically bulky than VPA (propyl), making it a better substrate for short-chain specific enzymes rather than broad VPA targets.

  • VPA Analog (2-PPA): Primarily labels HDACs and VPA-toxicity targets. High background due to very slow metabolism.

  • 2-MPA: Labels metabolic enzymes involved in SCFA degradation.

Experimental Protocols

Synthesis of Deuterated 2-MPA (For KIE Studies)

To distinguish metabolic stalling from simple accumulation, synthesize the


-deuterated variant.

Reagents: 4-Pentynoic acid, LDA (Lithium Diisopropylamide),


 (Iodomethane-

).
  • Enolization: Treat 4-pentynoic acid (protected as ester) with LDA at -78°C to generate the enolate.

  • Alkylation: Add

    
     dropwise. The methyl group adds to the 
    
    
    
    -position.
  • Hydrolysis: Deprotect the ester to yield 2-(methyl-

    
    )pent-4-ynoic acid.
    
    • Result: A probe where the methyl group is silent in

      
      -NMR but visible in MS, resistant to metabolic demethylation.
      
"Click-Seq" Metabolite Profiling Workflow

This protocol validates the incorporation of 2-MPA into the cellular metabolome.

Step 1: Pulse Labeling

  • Cell Line: HepG2 (Liver model) or HEK293.

  • Concentration: 50 - 200

    
    M 2-MPA (Start low to avoid toxicity).
    
  • Duration: 4 - 16 hours. Note: Longer times favor protein acylation; shorter times favor free metabolite tracking.

Step 2: Extraction & Click Reaction

  • Lysis: Methanol/Water (80:20) extraction to precipitate proteins and retrieve polar metabolites (acyl-CoAs).

  • Reaction Mix:

    • Lysate (100

      
      L)
      
    • Azide-Biotin or Azide-PEG3-Fluorophore (50

      
      M)
      
    • 
       (1 mM)
      
    • THPTA Ligand (2 mM) - Critical to protect biomolecules from oxidation.

    • Sodium Ascorbate (4 mM)

  • Incubation: 1 hour at RT, dark.

Step 3: Analysis (LC-MS/MS)

  • Column: C18 Reverse Phase.

  • Target: Look for mass shift corresponding to [2-MPA + Linker].

  • Validation: Compare signal against

    
    -labeled control to confirm the carbon backbone remains intact.
    
Workflow Visualization

ClickProtocol cluster_0 Phase 1: Labeling cluster_1 Phase 2: Capture cluster_2 Phase 3: Analysis Cells Live Cells (HepG2) Probe Add 2-MPA (50-200 µM) Cells->Probe Incubate Incubate 4-16 Hours Probe->Incubate Lysis MeOH Extraction Incubate->Lysis Click CuAAC Reaction (Azide-Biotin + Cu(I)) Lysis->Click PullDown Streptavidin Enrichment Click->PullDown Digest Tryptic Digestion (If Protein) PullDown->Digest MS LC-MS/MS (Targeted/Untargeted) Digest->MS

Figure 2: Step-by-step workflow for using 2-MPA in proteomic or metabolomic profiling.

References

  • Metabolic Probe Synthesis & Application

    • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. (2024).[1][2][3] Royal Society of Chemistry.

    • Source:

    • Relevance: Establishes the synthetic route for chiral, isotopically labeled variants of methyl-pentynoic acid deriv
  • Valproic Acid Analog Studies

    • Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid.[4] (2008).[5][6][7] Chemical Research in Toxicology.

    • Source:

    • Relevance: Provides the comparative baseline for VPA analogs and the metabolic pathways (glucuronidation vs.
  • Isotopic Labeling in Proteomics

    • Stable isotopic labeling in proteomics. (2008).[5][6][7] Proteomics.

    • Source:

    • Relevance: foundational methodologies for distinguishing heavy/light labeled metabolic products in MS.[8]

  • Inverse Labeling Methodologies

    • Detection of inverse stable isotopic labeling in untargeted metabolomic data. (2024).[1][2][3] ChemRxiv.[2]

    • Source:

    • Relevance: Describes advanced workflows for tracking carbon fate using natural abundance precursors in labeled media, applicable to 2-MPA studies.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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